molecular formula C12H16O3 B1596607 Ethyl 4-ethoxyphenylacetate CAS No. 40784-88-1

Ethyl 4-ethoxyphenylacetate

Cat. No.: B1596607
CAS No.: 40784-88-1
M. Wt: 208.25 g/mol
InChI Key: KZWVNVPYBUGYTA-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxyphenylacetate is a chemical ester for research and manufacturing applications. It serves as a versatile synthetic intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Researchers value this compound for its potential use in constructing more complex molecules that may exhibit biological activity or unique material properties. As a standard practice for compounds of this class, it is supplied for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All information is provided for research purposes. Researchers should consult the safety data sheet (SDS) before handling. To complete this page, please verify the following information: • Applications: Confirm its specific roles in fragrance, flavor, pharmaceutical, or material science research. • Research Value: Detail its unique mechanism of action or specific metabolic pathways it influences. • Technical Data: Provide its confirmed CAS Number, molecular formula, molecular weight, boiling point, density, and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-ethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-11-7-5-10(6-8-11)9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWVNVPYBUGYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193775
Record name Benzeneacetic acid, 4-ethoxy-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40784-88-1
Record name Benzeneacetic acid, 4-ethoxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040784881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-ethoxyphenylacetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 4-ethoxyphenylacetate: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a distinct member of the phenylacetate ester family. While not as extensively documented as some analogs, its structure suggests significant relevance for researchers in synthetic chemistry and drug development. This document elucidates the compound's chemical structure, predicted physicochemical and spectroscopic properties, and detailed synthetic protocols. Particular emphasis is placed on its relationship to the historical pharmaceutical agent phenacetin, positioning it as a compound of interest for metabolic studies and as a potential synthetic intermediate. The guide is structured to deliver field-proven insights, explaining the causality behind experimental choices and grounding all claims in authoritative references.

Introduction to the Phenylacetate Class

Phenylacetic acid and its esters are a cornerstone of synthetic organic chemistry, valued for their utility as building blocks and for their characteristic sensory profiles, which are often described as honey-like and floral.[1] The substitution pattern on the aromatic ring profoundly influences the molecule's chemical reactivity, polarity, and biological activity. The introduction of an alkoxy group, such as the 4-ethoxy substituent in this compound, can significantly alter these properties.

This guide focuses specifically on this compound, an analog of the well-known flavoring agent ethyl phenylacetate.[1][2] Its core structure is closely related to 4-ethoxyphenylacetic acid, a known compound, and shares a structural motif with phenacetin (N-(4-ethoxyphenyl)acetamide), a former analgesic whose metabolic pathways are of continued interest to toxicologists and drug development professionals.[3][4][5] Understanding the properties and synthesis of this compound provides valuable insights for creating novel pharmaceutical intermediates and for investigating the metabolic fate of related xenobiotics.

Chemical Identity and Structure

Establishing a clear chemical identity is the foundation for all further research. This compound is defined by an ethyl ester functional group linked to a phenylacetic acid core, which is substituted at the para (4-position) with an ethoxy group.

  • IUPAC Name: ethyl 2-(4-ethoxyphenyl)acetate

  • Molecular Formula: C₁₂H₁₆O₃

  • Molecular Weight: 208.25 g/mol

  • SMILES: CCOC(=O)CC1=CC=C(C=C1)OCC

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data on this compound is not widely published. However, its properties can be reliably estimated based on its structure and data from close structural analogs such as Ethyl phenylacetate and Ethyl 4-methoxyphenylacetate.[2][6][7][8]

PropertyPredicted Value / InformationRationale / Analog Source
Appearance Colorless to pale yellow liquidTypical for aromatic esters.[1][2]
Odor Likely sweet, fruity, possibly with anise notesBased on analogs like ethyl phenylacetate (honey-like) and ethyl 4-methoxyphenylacetate.[1][6]
Boiling Point (°C) ~240 - 260Higher than ethyl phenylacetate (227-229 °C) due to increased molecular weight and polarity from the ethoxy group.[2][7]
Density (g/mL) ~1.04 - 1.06 at 25 °CSlightly higher than ethyl phenylacetate (~1.03 g/mL) due to the additional oxygen atom.[2][7][8]
Solubility Insoluble in water; soluble in ethanol, ether, and other common organic solvents.Characteristic of medium-chain esters. The ethoxy group may slightly increase water solubility compared to ethyl phenylacetate but it remains poor.[1]
Refractive Index (n20/D) ~1.500 - 1.505Expected to be slightly higher than ethyl phenylacetate (~1.497) due to the ethoxy group.[7]

Synthesis and Purification

The most direct and industrially scalable approach to synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 4-ethoxyphenylacetic acid. The synthesis of this precursor is a critical first step that requires a multi-stage approach.

Overall Synthetic Strategy

The two-stage synthesis involves first preparing the carboxylic acid from commercially available phenetole, followed by its esterification. This method avoids hazardous reagents like sodium cyanide, which were used in older preparations of related compounds.[9]

Synthesis_Workflow Phenetole Phenetole Acid 4-Ethoxyphenylacetic Acid Phenetole->Acid Multi-step synthesis (see 4.2) Ester This compound Acid->Ester Fischer Esterification (see 4.3)

Caption: Two-stage synthetic workflow for this compound.

Synthesis of Precursor: 4-Ethoxyphenylacetic Acid

A robust method for preparing 4-ethoxyphenylacetic acid is outlined in patent literature, which focuses on safety and ease of purification.[9]

Step 1: Aromatic Formylation of Phenetole Phenetole is reacted with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack reaction to yield 4-ethoxybenzaldehyde. This electrophilic substitution reaction is highly regioselective for the para position due to the activating, ortho-para directing effect of the ethoxy group.

Step 2: Conversion to α-Hydroxy Acid The resulting 4-ethoxybenzaldehyde is reacted with chloroform under phase-transfer catalysis conditions to generate 4-ethoxy-α-hydroxyphenylacetic acid.[9]

Step 3: Hydrogenolysis to Final Acid The α-hydroxy acid is then subjected to a reduction (hydrogenolysis) reaction to remove the hydroxyl group, yielding the target precursor, 4-ethoxyphenylacetic acid.[9] This three-step process provides a reliable route to the necessary starting material for the final esterification.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of 4-ethoxyphenylacetic acid to its ethyl ester. The procedure is self-validating; successful synthesis can be confirmed by the disappearance of the starting acid (monitored by TLC) and the characteristic odor of the resulting ester.

Materials:

  • 4-Ethoxyphenylacetic acid (1.0 eq)

  • Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvents for extraction (e.g., Diethyl Ether, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxyphenylacetic acid and an excess of anhydrous ethanol.

    • Causality: Using a large excess of ethanol drives the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring solution. The mixture may warm slightly.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. This step dilutes the acid and precipitates the water-insoluble ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer two to three times with an organic solvent like diethyl ether.

    • Causality: The ester has much higher solubility in the organic phase, allowing for its separation from water-soluble byproducts and excess ethanol.

  • Neutralization: Combine the organic extracts and wash sequentially with:

    • Saturated sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining sulfuric acid catalyst and removes unreacted carboxylic acid as its water-soluble sodium salt.

    • Saturated brine solution. This wash removes residual water from the organic layer and helps to break any emulsions.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the ester. Purity can be assessed by Gas Chromatography (GC) and confirmed by the spectroscopic methods detailed below.

Spectroscopic Analysis

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The following data are predicted based on the known structure and spectral data of closely related compounds.[6][10][11][12][13]

TechniquePredicted Key Signals
¹H NMR δ ~1.25 ppm (t, 3H): -O-CH₂-CH₃ (ester) δ ~1.40 ppm (t, 3H): -O-CH₂-CH₃ (ether) δ ~3.55 ppm (s, 2H): Ar-CH₂ -COO- δ ~4.00 ppm (q, 2H): -O-CH₂ -CH₃ (ether) δ ~4.15 ppm (q, 2H): -O-CH₂ -CH₃ (ester) δ ~6.85 ppm (d, 2H): Aromatic protons ortho to ethoxy group δ ~7.15 ppm (d, 2H): Aromatic protons meta to ethoxy group
¹³C NMR δ ~14 ppm: Ester ethyl -CH₃ δ ~15 ppm: Ether ethyl -CH₃ δ ~41 ppm: Ar-C H₂-COO- δ ~61 ppm: Ester ethyl -C H₂- δ ~63 ppm: Ether ethyl -C H₂- δ ~115 ppm: Aromatic C ortho to ethoxy δ ~126 ppm: Aromatic C ipso to CH₂ δ ~130 ppm: Aromatic C meta to ethoxy δ ~158 ppm: Aromatic C ipso to ethoxy δ ~172 ppm: Ester C =O
IR (cm⁻¹) ~2980-2850: C-H stretching (aliphatic) ~1735-1750: C=O stretching (strong, characteristic ester band)[12] ~1610, 1510: C=C stretching (aromatic ring) ~1250: C-O stretching (aryl ether) ~1180-1050: C-O stretching (ester)
Mass Spec (EI) m/z 208: M⁺ (Molecular ion) m/z 163: [M - OCH₂CH₃]⁺ (Loss of ethoxy radical from ester) m/z 135: [M - COOCH₂CH₃]⁺ (Loss of carbethoxy group) m/z 107: [C₇H₇O]⁺ (Tropylium-like ion from benzylic cleavage)

Applications and Relevance in Drug Development

While not a commercial drug itself, this compound holds potential value in several areas of pharmaceutical research and development.

Pharmaceutical Intermediate and Scaffolding

Esters of phenylacetic acid are common intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][14] The 4-ethoxy-substituted phenyl ring provides a specific scaffold that can be further functionalized. Its utility as an eco-friendly solvent, a property noted for other phenylacetate esters, could also be relevant in green chemistry approaches to API synthesis.[14]

Relevance to Phenacetin Metabolism

The most compelling application for this compound is in the study of drug metabolism. The historical analgesic phenacetin is N-(4-ethoxyphenyl)acetamide. It is extensively metabolized in the body, primarily to paracetamol (acetaminophen) via O-deethylation and subsequent pathways.[4][15] However, a variety of other metabolic transformations occur.[16][17]

4-Ethoxyphenylacetic acid is a plausible, if minor, metabolite that could arise from pathways involving the deacetylation of phenacetin followed by oxidation of the resulting amine. Having access to a stable ester derivative like this compound allows for its use as:

  • An analytical standard: For developing and validating LC-MS/MS methods to detect and quantify the parent acid (4-ethoxyphenylacetic acid) in biological matrices (e.g., urine, plasma).

  • A tool for toxicological studies: To investigate the potential biological activity or toxicity of this specific metabolic branch of phenacetin, separate from its other metabolites.

Safety and Handling

No specific toxicity data for this compound is available. Therefore, safety precautions must be based on data from structurally similar compounds.

  • GHS Classification (Predicted): Based on analogs like ethyl phenylacetate and ethyl 4-hydroxyphenylacetate, the compound may be classified as:

    • Harmful if swallowed (Oral Acute Tox. 4).[18]

    • Causes skin irritation (Skin Irrit. 2).[19][20]

    • Causes serious eye irritation (Eye Irrit. 2).[19][21]

    • May cause respiratory irritation (STOT SE 3).[19][21]

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.

Conclusion

This compound is a specialized aromatic ester with significant, though underexplored, potential in the fields of synthetic and pharmaceutical chemistry. This guide has provided a comprehensive technical framework, outlining its chemical identity, predicted properties, and robust synthetic methodologies. Its primary value lies in its role as a potential synthetic intermediate and, more critically, as a key analytical tool for investigating the metabolic pathways of phenacetin and related 4-ethoxyaniline derivatives. The detailed protocols and causal explanations provided herein are intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their advanced research and development programs.

References

  • Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84174, Ethyl 4-methoxyphenylacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl phenyl acetate, 101-97-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76731, 4-Ethylphenyl acetate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]

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  • Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
  • Lanza, D. L., et al. (n.d.). Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism. PMC - NIH. Retrieved from [Link]

  • LinkedIn. (2025). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]

  • Mulder, G. J., et al. (n.d.). Reactive metabolites of phenacetin and acetaminophen: a review. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

  • Synapse. (2023). Phenacetin: pharmacokinetics, mechanism of action and clinical applications. Retrieved from [Link]

  • GlobalRx. (n.d.). Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. Retrieved from [Link]

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The Versatile Role of Ethyl 4-Ethoxyphenylacetate in Synthetic Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research, the utility of a molecule is often defined by its capacity to serve as a versatile building block for more complex structures. Ethyl 4-ethoxyphenylacetate, a seemingly unassuming aromatic ester, epitomizes this principle. While not a household name in the broader scientific community, this compound represents a critical nexus in the synthetic pathways leading to high-value molecules, particularly in the realms of pharmaceuticals and potentially in advanced materials. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the applications, synthesis, and practical considerations surrounding this compound, grounded in established chemical principles and field-proven insights.

Core Chemical Identity and Properties

This compound belongs to the family of phenylacetate esters. Its structure is characterized by a central benzene ring substituted at the para (1,4) positions with an ethoxy group (-OCH₂CH₃) and an ethyl acetate group (-CH₂COOCH₂CH₃). This arrangement of functional groups imparts a unique combination of lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.

PropertyValue (Predicted/Analogous)Source
Molecular Formula C₁₂H₁₆O₃-
Molecular Weight 208.25 g/mol -
Appearance Colorless to pale yellow liquid (predicted)Analogous to Ethyl Phenylacetate[1]
Boiling Point > 230 °C (predicted)Analogous to Ethyl Phenylacetate[1]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate); sparingly soluble in water.General ester properties

Note: As specific experimental data for this compound is not widely published, some properties are inferred from closely related analogs like Ethyl Phenylacetate and Ethyl 4-methoxyphenylacetate.[2]

Primary Research Application: A Key Synthon in Pharmaceutical Development

The most significant application of the 4-ethoxyphenylacetate scaffold lies in its role as a precursor to complex active pharmaceutical ingredients (APIs). While direct citation of this compound is sparse, the closely related acid, 4-ethoxyphenylacetic acid, is a documented intermediate in the synthesis of various pharmaceuticals.[3] This strongly positions the ethyl ester as a protected or activated form of this crucial building block.

Case Study: The Synthesis of Repaglinide Analogs

A compelling line of inquiry points towards the use of phenylacetate derivatives in the synthesis of the antidiabetic drug, Repaglinide.[4] Repaglinide is a non-sulfonylurea insulin secretagogue used in the management of type 2 diabetes.[5] The core structure of Repaglinide contains a substituted benzoic acid moiety linked to a chiral amine side chain.

While the commercial synthesis of Repaglinide itself utilizes a regioisomeric intermediate, 3-ethoxy-4-ethoxycarbonylphenylacetic acid, the underlying chemical principles and synthetic strategies are directly translatable to the use of this compound for the creation of novel Repaglinide analogs or other bioactive molecules.[6] The 4-ethoxyphenylacetate unit can be envisioned as a key component in a retrosynthetic analysis, providing the substituted aromatic core.

Retrosynthesis Repaglinide_Analog Repaglinide Analog Amide_Bond Amide Bond Formation Repaglinide_Analog->Amide_Bond Retrosynthesis Key_Intermediate This compound (or its carboxylic acid) Amide_Bond->Key_Intermediate Side_Chain Chiral Amine Side Chain Amide_Bond->Side_Chain Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products 4-Ethoxyphenylacetic_Acid 4-Ethoxyphenylacetic Acid Reflux Reflux (e.g., 80°C) 4-Ethoxyphenylacetic_Acid->Reflux Ethanol Ethanol (excess) Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Ethyl_4_ethoxyphenylacetate This compound Reflux->Ethyl_4_ethoxyphenylacetate Water Water Reflux->Water

Caption: Workflow for Fischer Esterification of 4-ethoxyphenylacetic acid.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethoxyphenylacetic acid (1.0 eq), absolute ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Causality: The use of excess ethanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Chatelier's principle. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. [7]2. Reaction under Reflux: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

    • Self-Validation: The disappearance of the starting carboxylic acid spot (which is more polar) and the appearance of a new, less polar product spot on the TLC plate confirms the progress of the esterification.

  • Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Causality: The bicarbonate quench neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis of the Precursor: 4-Ethoxyphenylacetic Acid

The starting material, 4-ethoxyphenylacetic acid, can be synthesized from phenetole (ethyl phenyl ether) via a multi-step process involving Vilsmeier-Haack formylation, followed by conversion to the α-hydroxyphenylacetic acid and subsequent reduction. [8] Step-by-Step Methodology:

  • Formylation of Phenetole: React phenetole with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 4-ethoxybenzaldehyde.

  • Conversion to α-Hydroxyphenylacetic Acid: Treat the 4-ethoxybenzaldehyde with chloroform in the presence of a phase-transfer catalyst to produce 4-ethoxy-α-hydroxyphenylacetic acid.

  • Reduction: Reduce the α-hydroxy acid using a suitable reducing agent (e.g., catalytic hydrogenation) to obtain the final product, 4-ethoxyphenylacetic acid. [8] Note: This synthesis involves hazardous reagents and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Expected Spectroscopic Data for this compound

While a dedicated public spectrum for this compound is not readily available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds. [9][10][11][12]

  • ¹H NMR (in CDCl₃):

    • Triplet (~1.2-1.4 ppm, 6H): Two overlapping triplets from the methyl protons of the two ethyl groups.

    • Singlet (~3.5-3.6 ppm, 2H): Methylene protons of the acetate group (-CH₂-COO).

    • Quartet (~4.0-4.2 ppm, 4H): Two overlapping quartets from the methylene protons of the two ethyl groups (-O-CH₂-).

    • Two Doublets (~6.8-7.2 ppm, 4H): Aromatic protons exhibiting an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR (in CDCl₃):

    • ~14-15 ppm: Methyl carbons of the ethyl groups.

    • ~40-41 ppm: Methylene carbon of the acetate group.

    • ~60-63 ppm: Methylene carbons of the ethoxy groups.

    • ~114 ppm and ~130 ppm: Aromatic CH carbons.

    • ~127 ppm and ~158 ppm: Aromatic quaternary carbons.

    • ~171 ppm: Carbonyl carbon of the ester.

  • IR Spectroscopy (liquid film):

    • ~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

    • ~1735 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group. [11] * ~1610, 1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1250 cm⁻¹: C-O stretching vibration of the ester.

  • Mass Spectrometry (EI):

    • Expected molecular ion (M⁺) peak at m/z = 208.

    • Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 163) and the formation of a tropylium-like ion (m/z = 121).

Conclusion and Future Outlook

This compound stands as a testament to the importance of fundamental building blocks in chemical research. Its primary utility as a synthetic intermediate, particularly in the exploration of new pharmaceutical agents analogous to existing drugs like Repaglinide, underscores its value to the drug discovery pipeline. Furthermore, its structural features suggest a latent potential for application in the development of novel liquid crystalline materials. The synthetic protocols detailed herein provide a robust and verifiable pathway for researchers to access this versatile compound. As the quest for novel molecules with tailored functions continues, the strategic application of intermediates like this compound will undoubtedly remain a cornerstone of innovation in both medicinal chemistry and materials science.

References

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An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 4-ethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-ethoxyphenylacetate is a phenylacetic acid derivative with emerging therapeutic potential. This technical guide provides a comprehensive analysis of its core mechanism of action, consolidating current scientific understanding and proposing a well-supported theoretical framework. Synthesizing data from structurally related compounds and established pharmacological principles, this document delineates a prodrug-based mechanism. It is hypothesized that this compound is enzymatically hydrolyzed in vivo to its active metabolite, 4-ethoxyphenylacetic acid. The subsequent pharmacological effects are likely mediated through a multi-target engagement, with a primary focus on anti-inflammatory pathways and potential modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This guide offers in-depth technical insights, detailed experimental protocols to validate these hypotheses, and a robust framework for future research and drug development endeavors.

Introduction: Unveiling the Therapeutic Potential of this compound

Phenylacetic acid derivatives represent a versatile class of compounds with a rich history in medicinal chemistry, giving rise to established drugs such as diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID)[1]. This compound, a structurally related ester, has garnered interest for its potential pharmacological activities. While direct studies on its mechanism of action are nascent, its structural similarity to other bioactive molecules provides a strong foundation for mechanistic exploration.

This guide puts forth the central hypothesis that this compound functions as a prodrug , a pharmacologically inactive compound that is converted into an active metabolite within the body. This strategy is frequently employed in drug design to enhance bioavailability and optimize pharmacokinetic profiles. We will explore the enzymatic machinery likely responsible for this bioactivation and delve into the putative downstream targets of the active metabolite, 4-ethoxyphenylacetic acid.

The Prodrug Hypothesis: Bioactivation of this compound

The cornerstone of the proposed mechanism of action is the in vivo hydrolysis of the ethyl ester moiety of this compound to yield the corresponding carboxylic acid, 4-ethoxyphenylacetic acid. This biotransformation is a common metabolic pathway for ester-containing drugs and is primarily mediated by a class of enzymes known as carboxylesterases.

The Role of Carboxylesterases

Carboxylesterases (CEs) are a superfamily of serine hydrolases predominantly found in the liver, but also present in various other tissues including the intestine, lungs, and kidneys[2]. These enzymes play a critical role in the detoxification of xenobiotics and the metabolism of a wide array of ester-containing drugs[2][3]. The substrate specificity of human carboxylesterases, particularly hCE1, favors esters with a bulky acyl group and a smaller alcohol moiety[4]. The structure of this compound, with its 4-ethoxyphenylacetyl group (the acyl portion) and ethanol (the alcohol portion), fits this substrate profile, suggesting it is a likely candidate for hydrolysis by CEs. Studies on the related compound, ethyl phenylacetate, have demonstrated its hydrolysis by carboxylesterases from various microbial sources, further supporting this hypothesis[5][6][7].

The proposed bioactivation pathway is depicted in the following workflow:

G cluster_ingestion Administration cluster_metabolism In Vivo Metabolism cluster_active Bioactive Form E4EPA This compound (Prodrug) Enzyme Carboxylesterases (e.g., in Liver) E4EPA->Enzyme Hydrolysis EPAA 4-Ethoxyphenylacetic Acid (Active Metabolite) Enzyme->EPAA

Prodrug activation of this compound.

Putative Mechanisms of Action of 4-Ethoxyphenylacetic Acid

Upon its formation, 4-ethoxyphenylacetic acid is hypothesized to exert its pharmacological effects through one or more downstream mechanisms. Based on the activities of structurally analogous compounds, two primary pathways are proposed: anti-inflammatory action and modulation of PPARγ activity .

Anti-inflammatory Effects

A substantial body of evidence suggests that phenylacetic acid derivatives possess anti-inflammatory properties. The well-established NSAID, diclofenac, is a prime example[1]. The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins[8]. It is plausible that 4-ethoxyphenylacetic acid shares this mechanism.

Furthermore, the inflammatory response is intricately regulated by transcription factors, with Nuclear Factor-kappa B (NF-κB) playing a central role in orchestrating the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2[9]. Several natural and synthetic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

The proposed anti-inflammatory signaling pathway is illustrated below:

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Pro-inflammatory Gene Expression LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes COX-2, iNOS, TNF-α, IL-6 NFkB->Genes Upregulation Inflammation Inflammation Genes->Inflammation EPAA 4-Ethoxyphenylacetic Acid EPAA->IKK Inhibition? EPAA->NFkB Inhibition?

Hypothesized anti-inflammatory action of 4-ethoxyphenylacetic acid.
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism[10]. PPARγ, in particular, has been identified as a key regulator of inflammation[11]. Agonists of PPARγ, such as the thiazolidinedione class of drugs, have demonstrated potent anti-inflammatory effects[12]. Several studies have explored phenylacetic acid derivatives as potential PPAR agonists[10][13].

Activation of PPARγ can lead to the transrepression of pro-inflammatory transcription factors, including NF-κB, thereby downregulating the expression of inflammatory mediators. This provides a compelling alternative or complementary mechanism for the potential anti-inflammatory effects of 4-ethoxyphenylacetic acid.

The proposed PPARγ-mediated anti-inflammatory pathway is as follows:

G cluster_cell Cellular Environment EPAA 4-Ethoxyphenylacetic Acid PPARg PPARγ EPAA->PPARg Agonism? RXR RXR PPARg->RXR Heterodimerization NFkB NF-κB PPARg->NFkB Transrepression PPRE PPRE (DNA Response Element) RXR->PPRE Binds to AntiInflam Anti-inflammatory Gene Expression PPRE->AntiInflam ProInflam Pro-inflammatory Gene Expression NFkB->ProInflam

Proposed PPARγ agonism by 4-ethoxyphenylacetic acid.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanisms of action, a series of well-defined experimental protocols are essential. These protocols are designed to be self-validating and provide quantitative data to support or refute the core hypotheses.

Protocol 1: In Vitro Hydrolysis of this compound

Objective: To determine if this compound is hydrolyzed to 4-ethoxyphenylacetic acid by liver enzymes.

Methodology:

  • Preparation of Liver Microsomes:

    • Obtain liver tissue (e.g., from human donors, rats, or mice) and homogenize in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in carboxylesterases[14].

    • Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA assay).

  • Hydrolysis Assay:

    • Prepare a reaction mixture containing a known concentration of this compound and the liver microsomal fraction in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • As a negative control, run parallel reactions without the microsomal fraction or with heat-inactivated microsomes.

    • To confirm the involvement of carboxylesterases, include a reaction with a known broad-spectrum carboxylesterase inhibitor.

  • Analysis:

    • At each time point, quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of this compound and the appearance of 4-ethoxyphenylacetic acid.

    • Calculate the rate of hydrolysis.

Data Presentation:

Time (minutes)This compound (µM)4-Ethoxyphenylacetic Acid (µM)
01000
15Experimental ValueExperimental Value
30Experimental ValueExperimental Value
60Experimental ValueExperimental Value
120Experimental ValueExperimental Value
Protocol 2: PPARγ Receptor Binding Assay

Objective: To assess the binding affinity of 4-ethoxyphenylacetic acid to the PPARγ receptor.

Methodology:

  • Reagents and Materials:

    • Recombinant human PPARγ ligand-binding domain (LBD).

    • A radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone).

    • Unlabeled 4-ethoxyphenylacetic acid at various concentrations.

    • A positive control (e.g., unlabeled Rosiglitazone).

    • Filtration apparatus and glass fiber filters[15].

  • Binding Assay:

    • In a multi-well plate, combine the PPARγ LBD, the radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled 4-ethoxyphenylacetic acid or the positive control.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through the glass fiber filters to separate bound from free radioligand[15].

    • Wash the filters to remove non-specifically bound radioligand.

  • Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of bound radioligand against the concentration of the unlabeled competitor (4-ethoxyphenylacetic acid or positive control).

    • Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (binding affinity) for 4-ethoxyphenylacetic acid.

Data Presentation:

CompoundIC₅₀ (µM)Ki (µM)
Rosiglitazone (Control)Experimental ValueExperimental Value
4-Ethoxyphenylacetic AcidExperimental ValueExperimental Value
Protocol 3: NF-κB Reporter Gene Assay

Objective: To determine if 4-ethoxyphenylacetic acid can inhibit NF-κB activation in a cellular model of inflammation.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) that is responsive to inflammatory stimuli.

    • Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements in its promoter[16][17]. A co-transfection with a constitutively expressing Renilla luciferase plasmid can be used as an internal control for transfection efficiency and cell viability.

  • Cell Treatment:

    • Pre-treat the transfected cells with various concentrations of 4-ethoxyphenylacetic acid for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to activate the NF-κB pathway.

    • Include appropriate controls: unstimulated cells, cells stimulated with LPS only, and cells treated with a known NF-κB inhibitor.

  • Luciferase Assay:

    • After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system[17].

  • Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of NF-κB inhibition by 4-ethoxyphenylacetic acid at each concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ for the inhibition of NF-κB activation.

Data Presentation:

TreatmentNormalized Luciferase Activity (RLU)% Inhibition of NF-κB
UnstimulatedExperimental Value-
LPS (1 µg/mL)Experimental Value0%
LPS + 4-Ethoxyphenylacetic Acid (1 µM)Experimental ValueCalculated Value
LPS + 4-Ethoxyphenylacetic Acid (10 µM)Experimental ValueCalculated Value
LPS + 4-Ethoxyphenylacetic Acid (100 µM)Experimental ValueCalculated Value
LPS + Known InhibitorExperimental ValueCalculated Value

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports a prodrug mechanism for this compound, with its bioactivation to 4-ethoxyphenylacetic acid being a critical step for its pharmacological activity. The active metabolite likely engages with multiple targets, with anti-inflammatory effects and PPARγ agonism being the most plausible mechanisms of action.

Future research should focus on:

  • In vivo pharmacokinetic and metabolism studies to definitively confirm the hydrolysis of this compound to 4-ethoxyphenylacetic acid in animal models and eventually in humans.

  • Head-to-head comparative studies of 4-ethoxyphenylacetic acid with known COX inhibitors and PPARγ agonists to elucidate its precise molecular targets and relative potency.

  • In vivo efficacy studies in relevant animal models of inflammation and metabolic diseases to validate the therapeutic potential of this compound.

By systematically addressing these research questions, the full therapeutic utility of this compound can be realized, potentially leading to the development of a novel therapeutic agent for a range of inflammatory and metabolic disorders.

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An In-depth Technical Guide to the Discovery and Synthesis of Ethyl 4-ethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for Ethyl 4-ethoxyphenylacetate. This compound, and its core structure, 4-ethoxyphenylacetic acid, are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. This guide delves into the key synthetic routes, detailing the underlying reaction mechanisms, providing step-by-step experimental protocols, and offering a comparative analysis of the different approaches. The content is structured to provide both historical context and practical, actionable insights for laboratory and process chemists.

Historical Context: A Legacy Rooted in the Dawn of Synthetic Medicinals

The discovery of this compound is intrinsically linked to the rise of synthetic medicinal chemistry in the late 19th century. While a precise date for its first synthesis is not prominently documented, its structural relative, phenacetin (N-(4-ethoxyphenyl)acetamide), was introduced by Bayer in 1887 as one of the first synthetic analgesics and fever reducers.[1][2] The p-ethoxyphenyl moiety was a key pharmacophore of interest during this era, driving the exploration of related derivatives. The synthesis of 4-ethoxyphenylacetic acid, the immediate precursor to its ethyl ester, was a logical progression in the exploration of this chemical space for new therapeutic agents and other applications.[3] Early syntheses were often multi-step procedures, relying on the burgeoning understanding of aromatic substitution reactions.

Foundational Synthetic Methodologies for 4-Ethoxyphenylacetic Acid

The synthesis of this compound is most efficiently considered in two main stages: the construction of the 4-ethoxyphenylacetic acid backbone, followed by the final esterification. The historical and modern approaches to the parent acid have varied, often dictated by the availability and cost of starting materials, as well as considerations of process safety and environmental impact.

The Classical Route: From Phenetole via Chloromethylation and Cyanation

One of the earliest and most direct routes to 4-ethoxyphenylacetic acid begins with phenetole (ethyl phenyl ether). This pathway involves a two-step sequence of chloromethylation followed by cyanation and subsequent hydrolysis.

Phenetole Phenetole CM_Intermediate 4-Ethoxybenzyl Chloride Phenetole->CM_Intermediate Chloromethylation (HCHO, HCl, ZnCl₂) CN_Intermediate 4-Ethoxybenzyl Cyanide CM_Intermediate->CN_Intermediate Cyanation (NaCN or KCN) Final_Acid 4-Ethoxyphenylacetic Acid CN_Intermediate->Final_Acid Hydrolysis (Acid or Base)

Caption: Synthesis of 4-ethoxyphenylacetic acid from phenetole.

2.1.1. Step 1: Chloromethylation of Phenetole

The introduction of a chloromethyl group onto the phenetole ring is a classic example of an electrophilic aromatic substitution, specifically the Blanc chloromethylation.[4] The reaction is typically carried out using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride to enhance the electrophilicity of the formaldehyde.[5] The ethoxy group of phenetole is an activating, ortho-, para-directing group, leading to a mixture of isomers, with the para-substituted product being the major component due to reduced steric hindrance.

Mechanism of Chloromethylation:

The reaction proceeds by the protonation of formaldehyde by the acid catalyst, generating a highly electrophilic species that is attacked by the electron-rich aromatic ring of phenetole. The resulting benzyl alcohol is then rapidly converted to the corresponding benzyl chloride under the reaction conditions.[6]

Experimental Protocol: Chloromethylation of Phenetole

  • To a stirred solution of phenetole in a suitable solvent (e.g., benzene or a halogenated hydrocarbon), add paraformaldehyde and a catalytic amount of zinc chloride.

  • Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution for several hours, maintaining the temperature below 10°C.

  • After the reaction is complete (monitored by TLC or GC), pour the mixture into cold water.

  • Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4-ethoxybenzyl chloride. Purification can be achieved by vacuum distillation.

2.1.2. Step 2: Cyanation of 4-Ethoxybenzyl Chloride

The conversion of the benzyl chloride to the corresponding nitrile is a nucleophilic substitution reaction. This is typically achieved by reacting the 4-ethoxybenzyl chloride with an alkali metal cyanide, such as sodium or potassium cyanide, in a suitable solvent.[4] The use of a phase-transfer catalyst can be beneficial in improving the reaction rate and yield.

Experimental Protocol: Cyanation of 4-Ethoxybenzyl Chloride

  • In a round-bottom flask, dissolve 4-ethoxybenzyl chloride in a suitable solvent such as aqueous ethanol or acetone.

  • Add a solution of sodium cyanide in water. The use of a phase-transfer catalyst like a quaternary ammonium salt is recommended.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain crude 4-ethoxybenzyl cyanide, which can be purified by vacuum distillation.

2.1.3. Step 3: Hydrolysis of 4-Ethoxybenzyl Cyanide

The final step in this sequence is the hydrolysis of the nitrile to the carboxylic acid. This can be accomplished under either acidic or basic conditions.[7] Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like sulfuric or hydrochloric acid, while basic hydrolysis uses an aqueous solution of a strong base such as sodium or potassium hydroxide, followed by acidification.[8]

Experimental Protocol: Acid-Catalyzed Hydrolysis of 4-Ethoxybenzyl Cyanide

  • To a round-bottom flask, add 4-ethoxybenzyl cyanide and a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • Cool the reaction mixture and pour it into ice water.

  • The solid 4-ethoxyphenylacetic acid will precipitate. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., water or aqueous ethanol) to obtain the purified acid.

The Willgerodt-Kindler Reaction Route

An alternative approach to 4-ethoxyphenylacetic acid involves the Willgerodt-Kindler reaction of 4-ethoxyacetophenone.[9] This reaction is a powerful method for converting aryl alkyl ketones to the corresponding terminal amides or thioamides, which can then be hydrolyzed to the carboxylic acid.

Start 4-Ethoxyacetophenone Thioamide Thioamide Intermediate Start->Thioamide Willgerodt-Kindler Reaction (Sulfur, Morpholine) Acid 4-Ethoxyphenylacetic Acid Thioamide->Acid Hydrolysis (Acid or Base)

Caption: Synthesis of 4-ethoxyphenylacetic acid via the Willgerodt-Kindler reaction.

Mechanism of the Willgerodt-Kindler Reaction:

The reaction proceeds through the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of a thioamide, which can then be hydrolyzed to the carboxylic acid.[10]

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

  • In a flask equipped with a reflux condenser, mix 4-ethoxyacetophenone, sulfur, and morpholine.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and add ethanol to precipitate the thioamide.

  • Filter the solid thioamide and wash with cold ethanol.

  • For hydrolysis, suspend the thioamide in an aqueous solution of sodium hydroxide and heat to reflux until the evolution of ammonia ceases.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 4-ethoxyphenylacetic acid.

  • Collect the solid by filtration and recrystallize from a suitable solvent.

The Vilsmeier-Haack Route from Phenetole

A more modern and often safer alternative to the chloromethylation route involves the formylation of phenetole using the Vilsmeier-Haack reaction, followed by a multi-step conversion to the desired acid.[1] This approach avoids the use of highly toxic cyanides.

Phenetole Phenetole Aldehyde 4-Ethoxybenzaldehyde Phenetole->Aldehyde Vilsmeier-Haack (DMF, POCl₃) HydroxyAcid 4-Ethoxy-α-hydroxyphenylacetic Acid Aldehyde->HydroxyAcid Reaction with Chloroform (Phase-Transfer Catalyst) Final_Acid 4-Ethoxyphenylacetic Acid HydroxyAcid->Final_Acid Hydrogenolysis

Caption: Synthesis of 4-ethoxyphenylacetic acid from phenetole via the Vilsmeier-Haack reaction.

Mechanism of the Vilsmeier-Haack Reaction:

The Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride.[11] This electrophile then attacks the electron-rich phenetole ring, and subsequent hydrolysis yields the aldehyde.[12]

Experimental Protocol: Vilsmeier-Haack and Subsequent Steps

  • Formylation: Cool a solution of phenetole in DMF and slowly add phosphorus oxychloride, maintaining a low temperature. After the addition, stir the reaction at room temperature for several hours. Quench the reaction by pouring it into ice water and then basify to hydrolyze the intermediate and precipitate 4-ethoxybenzaldehyde.

  • Conversion to α-hydroxy acid: React the 4-ethoxybenzaldehyde with chloroform in the presence of a phase-transfer catalyst and a strong base.

  • Reduction: The resulting 4-ethoxy-α-hydroxyphenylacetic acid is then reduced to 4-ethoxyphenylacetic acid, for example, by catalytic hydrogenation.

The Final Step: Fischer Esterification

The conversion of 4-ethoxyphenylacetic acid to its ethyl ester is a classic Fischer esterification.[13] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used, and the water formed during the reaction can be removed.[14]

Mechanism of Fischer Esterification

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester.[15]

Acid 4-Ethoxyphenylacetic Acid Ester This compound Acid->Ester Fischer Esterification (Ethanol, H₂SO₄)

Caption: Final esterification step to yield this compound.

Experimental Protocol: Fischer Esterification of 4-Ethoxyphenylacetic Acid

  • In a round-bottom flask, dissolve 4-ethoxyphenylacetic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude this compound can be purified by vacuum distillation.

Comparative Analysis of Synthetic Routes

Route Starting Material Key Intermediates Advantages Disadvantages Typical Overall Yield
Chloromethylation/Cyanation Phenetole4-Ethoxybenzyl chloride, 4-Ethoxybenzyl cyanideHistorically established, relatively directUse of highly toxic cyanide, chloromethylation can produce carcinogenic byproductsModerate
Willgerodt-Kindler 4-EthoxyacetophenoneThioamideGood for converting ketones, avoids highly toxic reagents in the main sequenceCan require harsh reaction conditions (high temperatures), unpleasant odors from sulfur compoundsModerate to Good
Vilsmeier-Haack Phenetole4-Ethoxybenzaldehyde, 4-Ethoxy-α-hydroxyphenylacetic acidAvoids the use of cyanides, milder conditions for formylationMulti-step process after formylationGood

Conclusion

The synthesis of this compound has evolved from classical, and often hazardous, multi-step procedures to more refined and safer modern methods. The choice of synthetic route depends on a variety of factors including the availability of starting materials, scale of production, and safety and environmental considerations. The historical chloromethylation/cyanation route, while effective, is now often supplanted by methodologies such as the Vilsmeier-Haack reaction sequence which avoids the use of highly toxic reagents. The Willgerodt-Kindler reaction remains a viable option, particularly when the corresponding acetophenone is readily available. The final Fischer esterification is a robust and well-understood transformation. This guide provides the foundational knowledge for researchers to select and implement the most appropriate synthetic strategy for their specific needs.

References

  • Bayer. (1887). Introduction of Phenacetin. Elberfeld, Germany.
  • American Chemical Society. (n.d.). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
  • Google Patents. (n.d.). CN101033176A - A kind of method of synthesizing phenetole.
  • Google Patents. (n.d.). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). The Willgerodt Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]

  • YouTube. (2023). [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998011039A1 - Process for the chloromethylation or aromatic hydrocarbons.
  • Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE. Retrieved from [Link]

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A Technical Guide to the Physicochemical Characterization of Phenylacetate Derivatives: Focus on Boiling Point and Density Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

The Significance of Boiling Point in Compound Characterization

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the rapid vaporization of the liquid. It is a fundamental physical constant that provides insights into the volatility and intermolecular forces within a substance. For a series of related compounds, the boiling point can be influenced by factors such as molecular weight, branching, and the nature of substituent groups.

Experimental Determination of Boiling Point

For high-boiling organic liquids like Ethyl 4-ethoxyphenylacetate, accurate determination of the boiling point is crucial. Several methods can be employed, with the choice depending on the sample volume and required precision. The distillation method is a highly reliable technique.[1][2]

1.1.1. Protocol for Boiling Point Determination via Simple Distillation

This protocol outlines the steps for determining the boiling point of a liquid using a simple distillation apparatus.

Materials:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Thermometer

  • Boiling chips or a magnetic stir bar

  • Clamps and stand

Procedure:

  • Place a small volume (e.g., 5-10 mL) of the liquid sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the simple distillation apparatus as illustrated in the workflow diagram below. Ensure all joints are securely clamped.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[2]

  • Begin heating the sample gently.

  • Record the temperature when the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

  • Continue to monitor the temperature. The boiling point is the stable temperature reading observed during the distillation of the bulk of the liquid.[1][2]

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

1.1.2. Experimental Workflow for Boiling Point Determination

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A Place Sample & Boiling Chips in Flask B Assemble Distillation Apparatus A->B C Position Thermometer Correctly B->C D Gentle Heating C->D E Record Initial Distillation Temperature D->E F Record Stable Boiling Point E->F G Record Atmospheric Pressure F->G

Caption: Workflow for Boiling Point Determination via Simple Distillation.

Boiling Points of Structurally Related Compounds

To provide a contextual reference for this compound, the following table summarizes the reported boiling points of structurally similar compounds.

CompoundBoiling Point (°C)Source
Ethyl phenylacetate229[3]
Ethyl 4-methoxyphenylacetateNot explicitly found
Ethyl 4-hydroxyphenylacetateNot explicitly found

Note: The boiling point is a literature-reported value at standard atmospheric pressure.

Density: A Key Parameter for Formulation and Quality Control

Density is a fundamental physical property defined as the mass of a substance per unit volume.[4] For liquid compounds, density is an important parameter for solvent selection in synthetic chemistry, formulation development in the pharmaceutical industry, and as a quality control metric.

Experimental Determination of Density

The density of a liquid can be determined accurately using various methods. A straightforward and common method involves the use of a graduated cylinder and an analytical balance.[5][6]

2.1.1. Protocol for Density Determination

This protocol provides a step-by-step guide for determining the density of a liquid.

Materials:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Analytical balance

  • The liquid sample

  • Thermometer

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder.

  • Carefully add a known volume of the liquid sample to the graduated cylinder. Record the volume accurately.

  • Measure and record the combined mass of the graduated cylinder and the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.[6]

  • Calculate the density of the liquid using the formula: Density = Mass / Volume.[4][7]

  • Measure and record the temperature of the liquid, as density is temperature-dependent.

  • For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[5]

2.1.2. Experimental Workflow for Density Determination

DensityDetermination A Weigh Empty Graduated Cylinder (Mass 1) B Add Known Volume of Liquid (Volume) A->B C Weigh Cylinder with Liquid (Mass 2) B->C E Calculate Density (Mass / Volume) B->E D Calculate Liquid Mass (Mass 2 - Mass 1) C->D D->E F Record Temperature

Caption: Workflow for Liquid Density Determination.

Densities of Structurally Related Compounds

The following table presents the densities of compounds structurally related to this compound to serve as a useful reference.

CompoundDensity (g/mL)Temperature (°C)Source
Ethyl phenylacetate1.0325[3]
Ethyl 4-methoxyphenylacetateNot explicitly found
Ethyl 4-hydroxyphenylacetateNot explicitly found

Conclusion

The determination of boiling point and density are fundamental steps in the physicochemical characterization of any novel compound. While specific experimental values for this compound are not prevalent in the literature, the methodologies detailed in this guide provide a robust framework for researchers to obtain these critical data points. Adherence to these protocols will ensure the generation of accurate and reproducible results, which are essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. Ethyl 4-hydroxyphenylacetate. [Link]

  • PubChem. Ethyl 4-methoxyphenylacetate. [Link]

  • Chemistry LibreTexts. The Density of Liquids and Solids (Experiment). [Link]

  • Experimental No. (2) Boiling Point Boiling point. [Link]

  • Chemistry LibreTexts. Step-by-Step Procedures for Boiling Point Determination. [Link]

  • WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction. [Link]

  • American Chemical Society. Lesson 3.3: Density of Water. [Link]

  • JoVE. Video: Boiling Points - Procedure. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

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Ethyl 4-ethoxyphenylacetate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of Ethyl 4-ethoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its formulation, bioavailability, and ultimate therapeutic efficacy.[1][2][3] This guide provides a detailed examination of the solubility characteristics of this compound, a compound of interest in pharmaceutical research. Due to a scarcity of publicly available empirical data for this specific molecule, this document leverages established physicochemical principles and draws predictive insights from the well-characterized structural analog, ethyl phenylacetate. We will explore the theoretical underpinnings of solubility, present a predicted solubility profile, detail a robust experimental protocol for its determination, and discuss the practical implications for drug development.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent, is a non-negotiable parameter for successful drug development.[3] For a drug to be absorbed, particularly via the oral route, it must first dissolve in physiological fluids.[1][4] Poor aqueous solubility is a leading cause of formulation challenges and can result in low and erratic bioavailability, hindering a promising compound's journey to clinical application.[1][3]

Understanding a compound's solubility in a range of organic solvents is equally critical. This knowledge informs:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and recrystallization is fundamental to achieving high purity and yield.

  • Formulation Development: Organic solvents are integral to creating various dosage forms, from parenteral solutions to the casting of polymer-based drug delivery systems.[5]

  • Analytical Method Development: Solvents are required for preparing samples for techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

This guide focuses on This compound (CAS No: 40784-88-1), an ester derivative of 4-ethoxyphenylacetic acid. Its structure suggests a molecule of moderate polarity, the solubility of which will be dictated by a balance of its aromatic, ether, and ester functionalities.

Physicochemical Profile and Predictive Analysis

Direct experimental data for this compound is limited. However, we can deduce its likely properties and solubility behavior by analyzing its structure and comparing it to its parent acid and a simpler analog.

This compound

  • Molecular Formula: C₁₂H₁₆O₃[6]

  • Structure: Comprises a benzene ring, an ethyl ester group, and an ethoxy group in the para position. The ester and ether linkages introduce polar character via oxygen atoms capable of acting as hydrogen bond acceptors. The phenyl ring and ethyl groups contribute to its lipophilicity.

Structural Analog: Ethyl Phenylacetate (CAS No: 101-97-3)

  • Molecular Formula: C₁₀H₁₂O₂[7]

  • Key Difference: Lacks the 4-ethoxy group. This makes it slightly less polar and smaller than this compound.

Predictive Analysis for this compound: The addition of the 4-ethoxy group to the ethyl phenylacetate backbone introduces two key changes:

  • Increased Polarity: The ether oxygen adds a polar, hydrogen-bond accepting site.

  • Increased Lipophilicity/Size: The additional ethyl group increases the molecule's non-polar surface area and molecular weight.

This duality suggests that while the ether linkage may enhance interactions with polar solvents compared to a simple alkyl-substituted analog, the overall increase in size will favor solubility in solvents of moderate to low polarity. We can predict that its solubility will be poor in highly polar protic solvents like water and in highly non-polar aliphatic solvents like hexane, but favorable in solvents with a balanced polarity, such as ethers, ketones, and chlorinated solvents.

The Theoretical Framework of Solubility: "Like Dissolves Like"

The guiding principle of solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[8][9][10] Strong solute-solvent interactions promote dissolution, while strong solvent-solvent interactions can exclude the solute, leading to poor solubility.[9]

  • Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen.

    • Polar Protic Solvents (e.g., water, ethanol, methanol): Capable of donating hydrogen bonds. They are most effective at dissolving polar, ionic, and hydrogen-bond-donating solutes.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Cannot donate hydrogen bonds but have strong dipole moments. They are excellent for dissolving polar solutes that are not H-bond donors.

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): Have small or no dipole moments and interact primarily through weaker van der Waals forces. They excel at dissolving non-polar, lipophilic solutes.[8]

The interplay of these forces dictates the solubility profile of a compound. The diagram below illustrates this relationship.

G cluster_Solute This compound cluster_Solvents Solvent Spectrum Solute Structure: - Polar ester & ether groups (H-bond acceptors) - Non-polar phenyl & ethyl groups Polar High Polarity (e.g., Water, Methanol) Solute->Polar Poor Interaction (Lipophilic parts repel) MidPolar Moderate Polarity (e.g., Acetone, Ethyl Acetate, CH₂Cl₂) Solute->MidPolar Favorable Interaction (Balanced forces) NonPolar Low Polarity (e.g., Toluene, Hexane) Solute->NonPolar Moderate-to-Poor Interaction (Polar groups repel) Result1 Low Solubility Polar->Result1 Result2 High Solubility MidPolar->Result2 Result3 Low to Moderate Solubility NonPolar->Result3

Caption: Logical relationship between solute properties and solvent polarity.

Solubility Profile: A Predictive Summary

While specific quantitative data for this compound is unavailable, we can construct a predicted solubility table based on the extensive data for its analog, ethyl phenylacetate , and adjusting for the presence of the 4-ethoxy group. The ethoxy group is expected to slightly enhance solubility in polar solvents and slightly decrease it in very non-polar solvents compared to the analog.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassSolvent NameRelative Polarity¹Predicted SolubilityRationale
Non-Polar n-Hexane0.009Very LowThe polar ester and ether groups are incompatible with the non-polar aliphatic solvent.
Toluene0.099ModerateThe aromatic ring of toluene interacts favorably with the phenyl ring of the solute.
Moderately Polar Aprotic Diethyl Ether0.117SolubleEther functionality is compatible with both polar and non-polar aspects of the solute.
Ethyl Acetate0.228Very SolubleThe "like dissolves like" principle is strongest here; the solvent shares the ethyl ester group.
Tetrahydrofuran (THF)0.207Very SolubleThe cyclic ether structure provides a good balance of polarity to solvate the molecule effectively.
Acetone0.355Very SolubleThe ketone is a strong dipole and H-bond acceptor, interacting well with the solute's ester/ether.
Dichloromethane0.309Very SolubleA versatile solvent capable of solvating moderately polar compounds.
Acetonitrile0.460SolubleSufficiently polar to interact with the ester/ether groups.
Polar Protic Ethanol0.654SolubleThe ethyl group and ability to accept hydrogen bonds allow for good interaction.
Methanol0.762SolubleMore polar than ethanol, solubility may be slightly lower but still significant.
Water1.000InsolubleThe large, non-polar portion of the molecule dominates, leading to hydrophobicity.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)0.444Very SolubleA powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds.

¹Relative polarity values are from Christian Reichardt's scale, where water = 1.[11][12]

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To obtain definitive, empirical solubility data, the shake-flask method is the gold standard.[13] It is a robust and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[14]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Workflow Diagram:

G A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Place vial in a shaker at a constant temperature (e.g., 25°C) for 24-48h. A->B C 3. Phase Separation Centrifuge the suspension to pellet the excess solid. B->C D 4. Sampling Carefully withdraw an aliquot of the supernatant. C->D E 5. Filtration Filter the aliquot through a 0.22 µm syringe filter. D->E F 6. Dilution Accurately dilute the clear filtrate to a concentration within the analytical range. E->F G 7. Quantification Analyze the diluted sample using a calibrated HPLC or UV-Vis method. F->G H 8. Calculation Calculate the original concentration (solubility) based on the dilution factor. G->H

Caption: Standard workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the chosen solvent. "Excess" means enough solid remains undissolved at the end of the experiment.[15]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[14][15]

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the solid settle. For a more complete separation, centrifuge the vials.[16]

  • Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., PTFE for organic solvents) to remove any microscopic undissolved particles. This step is critical to avoid overestimation.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Generate a calibration curve using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Accurately dilute the filtered sample to fall within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration.

  • Calculation: Calculate the solubility in the original, undiluted sample by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Practical Implications in Drug Development

An accurate understanding of the solubility of this compound in organic solvents is not merely an academic exercise; it directly impacts key development decisions:

  • Process Chemistry: The predicted high solubility in solvents like ethyl acetate and dichloromethane makes them excellent candidates for use as reaction or purification solvents. Conversely, its low solubility in hexane suggests that hexane could be used as an anti-solvent to induce crystallization.

  • Formulation Science: For parenteral formulations requiring a non-aqueous vehicle, solvents in which the compound is highly soluble (e.g., DMSO, ethanol) are primary candidates. This data is the first step in assessing drug-excipient compatibility.

  • Preclinical Studies: In early in vitro and in vivo studies, stock solutions are often prepared in solvents like DMSO. Knowing the solubility limit is crucial to prevent the compound from precipitating upon dilution into aqueous assay buffers, which would lead to inaccurate results.[14]

Conclusion

While direct, published solubility data for this compound remains elusive, a robust, predictive understanding can be constructed through the application of fundamental physicochemical principles and analysis of structural analogs. This guide establishes that this compound is likely a compound of moderate polarity with poor solubility in the extremes of the solvent polarity scale but high solubility in moderately polar aprotic and protic organic solvents. For definitive data, the standardized shake-flask method provides a reliable path forward. This information is invaluable for scientists in process chemistry, formulation, and preclinical development, enabling more informed solvent selection and accelerating the research and development timeline.

References

  • Scent.vn. (n.d.). Ethyl phenylacetate (CAS 101-97-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl phenyl acetate, 101-97-3. Retrieved from [Link]

  • Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • Hoye, T.R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
  • Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(2). Retrieved from [Link]

  • de Campos, D. P., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3). Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl 4-ethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive review of the existing literature on Ethyl 4-ethoxyphenylacetate, a compound of interest in various scientific domains. From its synthesis and chemical identity to its potential applications, this document provides a detailed overview for researchers and professionals in drug development and related fields.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Ethyl Phenylacetate[2][4]Ethyl 4-methoxyphenylacetate[3]
CAS Number 40784-88-1[1]101-97-3[2]14062-18-1[3]
Molecular Formula C₁₂H₁₆O₃C₁₀H₁₂O₂[2]C₁₁H₁₄O₃[3]
Molecular Weight 208.25 g/mol 164.20 g/mol [2]194.23 g/mol [3]
Appearance Likely a colorless to pale yellow liquidClear, colorless to pale yellow liquid[2]-
Odor Likely a mild, possibly sweet or floral aromaSweet, floral, honey-like[2]-
Boiling Point Expected to be higher than Ethyl Phenylacetate (227-229 °C)227-229 °C[4]-
Solubility Likely insoluble in water; soluble in organic solvents like ethanol, ether, and chloroformInsoluble in water; miscible with ethanol, ether, benzene, chloroform[2]-

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, primarily involving the preparation of the precursor, 4-ethoxyphenylacetic acid, followed by its esterification.

Synthesis of 4-ethoxyphenylacetic acid

A common route to 4-ethoxyphenylacetic acid starts with phenetole (ethyl phenyl ether). The process involves the following key transformations[5]:

  • Chloromethylation of Phenetole: Phenetole is reacted with formaldehyde and hydrogen chloride to introduce a chloromethyl group onto the benzene ring, yielding p-ethoxybenzyl chloride.

  • Cyanation: The resulting p-ethoxybenzyl chloride is then treated with a cyanide salt, such as sodium cyanide, typically in the presence of a phase transfer catalyst, to form p-ethoxybenzyl cyanide.

  • Hydrolysis: The nitrile group of p-ethoxybenzyl cyanide is subsequently hydrolyzed under acidic or basic conditions to yield 4-ethoxyphenylacetic acid.

An alternative starting material is p-methylphenol, which is first etherified to p-methyl phenyl ethyl ether, followed by chlorination, cyanation, and hydrolysis.[5] Another reported method involves the reaction of p-ethoxyacetophenone with sodium hydroxide.[5]

Esterification of 4-ethoxyphenylacetic acid

The final step in the synthesis is the esterification of 4-ethoxyphenylacetic acid with ethanol. This is a classic Fischer esterification reaction, typically carried out by heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[2] The reaction is reversible, and to drive the equilibrium towards the product, excess ethanol can be used, or the water formed during the reaction can be removed.

G cluster_0 Synthesis of 4-ethoxyphenylacetic acid cluster_1 Esterification Phenetole Phenetole p-ethoxybenzyl_chloride p-ethoxybenzyl chloride Phenetole->p-ethoxybenzyl_chloride Chloromethylation (HCHO, HCl) p-ethoxybenzyl_cyanide p-ethoxybenzyl cyanide p-ethoxybenzyl_chloride->p-ethoxybenzyl_cyanide Cyanation (NaCN) 4-ethoxyphenylacetic_acid 4-ethoxyphenylacetic acid p-ethoxybenzyl_cyanide->4-ethoxyphenylacetic_acid Hydrolysis Ethanol Ethanol Ethyl_4_ethoxyphenylacetate This compound Ethanol->Ethyl_4_ethoxyphenylacetate 4-ethoxyphenylacetic_acid_ref 4-ethoxyphenylacetic acid 4-ethoxyphenylacetic_acid_ref->Ethyl_4_ethoxyphenylacetate Esterification (Ethanol, H+)

Figure 1: Synthesis pathway of this compound.

Analytical Characterization

While specific spectroscopic data for this compound is not detailed in the provided search results, standard analytical techniques would be employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure by showing characteristic signals for the ethyl groups (ethoxy and ester), the methylene bridge, and the para-substituted aromatic ring.

  • Infrared (IR) Spectroscopy: An IR spectrum would display a strong absorption band for the carbonyl group (C=O) of the ester, typically around 1735 cm⁻¹, and bands corresponding to the C-O stretching of the ether and ester groups, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and fragmentation pattern, which would be consistent with the structure of this compound. For the related compound, ethyl 4-methoxyphenylacetate, prominent peaks in the GC-MS spectrum are observed at m/z values of 194, 122, 121, and 28.[3]

Applications and Potential in Drug Development

The applications of this compound are not explicitly detailed in the available literature. However, based on the applications of its parent compound, ethyl phenylacetate, and other related structures, several potential areas of use can be extrapolated, particularly in the realm of drug development and research.

Ethyl phenylacetate and its derivatives are recognized as versatile intermediates in the synthesis of various pharmaceutical compounds.[2] The core phenylacetic acid scaffold is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The ethoxy substitution on the phenyl ring can modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.

Furthermore, esters like ethyl phenylacetate are utilized as "greener" solvents in some chemical processes due to their relatively low toxicity.[2] This suggests that this compound could also be explored as a more environmentally benign solvent in certain pharmaceutical manufacturing processes.

The pleasant, honey-like aroma of ethyl phenylacetate leads to its extensive use in the fragrance and flavor industries.[2] While the olfactory properties of the 4-ethoxy derivative are not described, it may also possess interesting aromatic qualities that could find use as a flavoring agent or fragrance in medicinal products to improve patient compliance.

Safety and Toxicology

Specific toxicological data for this compound is not available in the provided search results. For the closely related ethyl phenylacetate, it is reported to be moderately toxic by ingestion in its pure form but is generally recognized as safe (GRAS) for use as a flavoring agent at appropriate concentrations.[2] It is also considered non-mutagenic and has a low potential for skin sensitization.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment and working in a well-ventilated area.

References

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  • National Center for Biotechnology Information. (n.d.). Ethyl 4-methoxyphenylacetate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethylphenyl acetate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxyphenylacetate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem Compound Database. Retrieved from [Link]

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  • GlobalRx. (2025, June 27). Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. Retrieved from [Link]

  • Bahtera Adi Jaya. (2023, November 1). Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. Retrieved from [Link]

  • NIST. (n.d.). Ethyl-4-nitrophenylacetate. NIST Chemistry WebBook. Retrieved from [Link]

  • GlobalRx. (n.d.). Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 4-ethoxyphenylacetate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 4-ethoxyphenylacetate, a key intermediate in various chemical and pharmaceutical applications. The synthesis is achieved through the Fischer-Speier esterification of p-ethoxyphenylacetic acid with ethanol, utilizing sulfuric acid as a catalyst. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step protocol, purification techniques, and methods for product characterization. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the process.

Introduction & Significance

This compound is a valuable aromatic ester intermediate. Its structural motif is found in various biologically active molecules and serves as a building block in organic synthesis. The reliable and efficient production of this compound is therefore of significant interest. The Fischer-Speier esterification, first described in 1895, remains a fundamental and widely used method for preparing esters from carboxylic acids and alcohols due to its operational simplicity and cost-effectiveness.[1] This acid-catalyzed reaction is an equilibrium process, and understanding the principles that govern this equilibrium is paramount to achieving high yields.[2][3]

The Underlying Chemistry: Fischer-Speier Esterification Mechanism

The conversion of p-ethoxyphenylacetic acid to its ethyl ester is a classic example of a nucleophilic acyl substitution reaction.[4] The reaction is reversible and requires an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to proceed at a practical rate.[1][5]

The mechanism involves several distinct, reversible steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the p-ethoxyphenylacetic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][5]

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4][5]

  • Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[5]

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ester product, this compound.[2]

To favor the formation of the ester product, the equilibrium must be shifted to the right. This is typically achieved by applying Le Châtelier's principle in one of two ways: using a large excess of one of the reactants (usually the less expensive alcohol) or by removing water from the reaction mixture as it is formed.[2][6] This protocol utilizes an excess of ethanol to drive the reaction towards completion.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis on a laboratory scale. All operations involving concentrated acids and organic solvents should be performed within a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Comments
p-Ethoxyphenylacetic acidC₁₀H₁₂O₃180.205.00 g27.7Starting Material
Ethanol (Absolute, 200 proof)C₂H₅OH46.0750 mL~850Reagent and Solvent (Excess)
Sulfuric Acid (Conc., 98%)H₂SO₄98.081.0 mL~18.4Catalyst
Diethyl Ether(C₂H₅)₂O74.12150 mL-Extraction Solvent
Saturated Sodium BicarbonateNaHCO₃ (aq)-100 mL-Neutralizing Wash
Saturated Sodium Chloride (Brine)NaCl (aq)-50 mL-Aqueous Wash
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying Agent
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL or 500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware and clamps

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Extraction cluster_purification Isolation & Purification A Combine p-ethoxyphenylacetic acid and excess Ethanol in flask B Slowly add conc. H₂SO₄ (catalyst) with cooling/stirring A->B C Attach reflux condenser and heat mixture to reflux B->C D Cool reaction mixture to RT C->D Reaction Completion (TLC check) E Transfer to separatory funnel with Diethyl Ether and Water D->E F Wash with NaHCO₃ (aq) to neutralize acid E->F G Wash with Brine (NaCl aq) to remove water-soluble impurities F->G H Dry organic layer over anhydrous MgSO₄ G->H I Filter and concentrate using rotary evaporator H->I J Purify crude product via vacuum distillation or chromatography I->J K This compound J->K Final Product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-ethoxyphenylacetic acid (5.00 g).

  • Addition of Reagents: Add absolute ethanol (50 mL) to the flask and stir until the solid is mostly dissolved. Place the flask in an ice-water bath to cool.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise. Causality Note: Sulfuric acid is a strong dehydrating agent and the dilution in ethanol is highly exothermic. Slow, cooled addition prevents overheating and potential side reactions.[7]

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Cooling and Quenching: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Causality Note: The product ester is significantly more soluble in organic solvents like diethyl ether than in water, allowing for its separation from water-soluble components.[8]

  • Neutralization: Combine the organic layers in the separatory funnel and wash them with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases. This step neutralizes any remaining sulfuric acid and unreacted p-ethoxyphenylacetic acid.[9][10]

  • Final Wash: Wash the organic layer with saturated sodium chloride (brine) solution (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions that may have formed.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask occasionally for 10-15 minutes.

  • Isolation: Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[9]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Characteristics
Appearance Colorless to pale yellow liquid.[9]
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methylene protons adjacent to the ester, and the aromatic protons of the p-substituted benzene ring.
¹³C NMR Resonances for the ester carbonyl carbon, aromatic carbons, and aliphatic carbons of the two ethyl groups and the methylene bridge.
FT-IR (Neat) Strong C=O stretch for the ester (~1735 cm⁻¹), C-O stretches, and peaks corresponding to the aromatic ring.
Mass Spec (EI) Molecular ion peak (M⁺) corresponding to the molecular weight of the product (208.25 g/mol ).

Safety and Hazard Management

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe chemical and thermal burns upon contact.[7] It is also a strong oxidizing agent. Always handle it in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (nitrile or neoprene are suitable).[11][12][13]

  • Ethanol and Diethyl Ether: These solvents are highly flammable. Ensure there are no open flames or spark sources in the vicinity during their use. All heating should be conducted using a heating mantle or a steam bath.

  • General Precautions: Always observe good laboratory practices. Wash hands thoroughly after handling chemicals.[14] Dispose of chemical waste according to institutional and local regulations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84174, Ethyl 4-methoxyphenylacetate. PubChem. Retrieved from: [Link]

  • Scentspiracy (n.d.). Ethyl Phenylacetate (CAS 101-97-3). Scentspiracy. Retrieved from: [Link]

  • Wikipedia (n.d.). Fischer–Speier esterification. Wikipedia. Retrieved from: [Link]

  • Master Organic Chemistry (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from: [Link]

  • Organic Syntheses (n.d.). Ethyl phenylacetate. Organic Syntheses. Retrieved from: [Link]

  • Google Patents (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid. Google Patents.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7590, Ethyl phenylacetate. PubChem. Retrieved from: [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. CORECHEM Inc.. Retrieved from: [Link]

  • Organic Chemistry Portal (n.d.). Fischer Esterification. Organic Chemistry Portal. Retrieved from: [Link]

  • Google Patents (n.d.). CN102731298A - Method for purifying ethyl acetate. Google Patents.
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  • Chemguide (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from: [Link]

  • Westlab (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab. Retrieved from: [Link]

  • The Organic Chemistry Tutor (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from: [Link]

  • Chemistry Steps (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from: [Link]

  • NIST (n.d.). Ethyl-4-nitrophenylacetate. NIST WebBook. Retrieved from: [Link]

  • Quora (2024). What are the safety precautions for handling small amounts of sulfuric acid?. Quora. Retrieved from: [Link]

  • VelocityEHS (2014). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. VelocityEHS. Retrieved from: [Link]

  • JoVE (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments. Retrieved from: [Link]

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Application Note: Synthesis of Ethyl 4-Ethoxyphenylacetate via Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols for the synthesis of Ethyl 4-ethoxyphenylacetate, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. Two robust and widely applicable esterification methods are presented: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification for substrates sensitive to strong acids. This document offers a comprehensive guide for researchers and professionals in organic synthesis and drug development, detailing the underlying chemical principles, step-by-step procedures, safety precautions, and expected outcomes.

Introduction

This compound is an important building block in organic synthesis. Its structure, featuring an ethyl ester and an ethoxy-substituted aromatic ring, makes it a key precursor for the synthesis of various target molecules with applications in medicinal chemistry and materials science. The ester functionality allows for further chemical transformations, while the ethoxy group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

This guide provides two reliable and well-established methods for the preparation of this compound from 4-ethoxyphenylacetic acid and ethanol. The choice of method will depend on the scale of the synthesis, the available equipment, and the stability of any other functional groups present on the starting material.

Chemical Principles and Method Selection

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This reaction is typically reversible and often requires a catalyst to proceed at a reasonable rate.[1]

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction.[2] In this method, a carboxylic acid and an alcohol are refluxed in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[3] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[1][4] This is typically achieved by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[1][4]

The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.

Steglich Esterification

The Steglich esterification is a milder method that is particularly useful for the synthesis of esters from substrates that are sensitive to strong acids.[5][6] This reaction is carried out at room temperature and uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[5][6][7][8]

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive N-acylpyridinium salt. This species is then readily attacked by the alcohol to form the desired ester. A significant advantage of this method is that the byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.[6]

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Ethoxyphenylacetic acid≥98%Commercially Available
EthanolAnhydrous, ≥99.5%Commercially Available
Sulfuric acidConcentrated, 95-98%Commercially Available
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Commercially Available
4-Dimethylaminopyridine (DMAP)≥99%Commercially Available
Diethyl etherAnhydrousCommercially Available
Saturated sodium bicarbonate solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfate-Commercially Available
Round-bottom flasks-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Magnetic stirrer and stir bars-Standard laboratory supplier
Heating mantle or oil bath-Standard laboratory supplier
Separatory funnel-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Filtration apparatus-Standard laboratory supplier
Protocol 1: Fischer-Speier Esterification

This protocol is adapted from a similar procedure for the synthesis of ethyl phenylacetate.[3]

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethoxyphenylacetic acid (0.1 mol, 18.02 g) and anhydrous ethanol (100 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2 mL) to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a 500 mL separatory funnel containing 200 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any unreacted acid), and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Workflow Diagram (Fischer Esterification):

Fischer_Esterification A Combine 4-Ethoxyphenylacetic acid and Ethanol B Add H2SO4 (catalyst) A->B C Reflux for 4-6 hours B->C D Cool and Quench with Water C->D E Extract with Diethyl Ether D->E F Wash with NaHCO3 and Brine E->F G Dry over MgSO4 F->G H Evaporate Solvent G->H I Vacuum Distillation H->I J This compound I->J

HOOC-CH2-C6H4-OCH2CH3 + CH3CH2OH --(DCC, DMAP)--> CH3CH2OOC-CH2-C6H4-OCH2CH3 + Dicyclohexylurea

Caption: Workflow for the synthesis of this compound via Steglich Esterification.

Expected Results and Characterization

The physical properties of the closely related compound, ethyl phenylacetate, can be used as an estimate for the target molecule.

PropertyExpected Value (for Ethyl Phenylacetate)
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol [9]
AppearanceColorless to pale yellow liquid [9]
Boiling Point229 °C (lit.) [10]
Density1.03 g/mL at 25 °C (lit.) [10]
Refractive Index (n²⁰/D)1.497 (lit.) [10]

The successful synthesis of this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Ethoxyphenylacetic acid and its analogs: May cause skin and eye irritation. [11]Handle with care and avoid inhalation of dust.

  • Ethanol: Highly flammable liquid and vapor. [12][13][14][15]Causes serious eye irritation. [12][13][14]Keep away from heat, sparks, open flames, and hot surfaces.

  • Sulfuric acid: Causes severe skin burns and eye damage. [16][17][18][19][20]It is a strong corrosive and oxidizing agent. Handle with extreme care and add it slowly to other liquids to avoid splashing.

  • N,N'-Dicyclohexylcarbodiimide (DCC): Toxic in contact with skin and harmful if swallowed. [21][22][23][24][25]It is a potent skin sensitizer and can cause allergic reactions. [21][23]* 4-Dimethylaminopyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled. [26][27][28][29][30]Causes serious eye damage. Handle with extreme caution.

Troubleshooting

IssuePossible CauseSolution
Low Yield (Fischer) Incomplete reactionIncrease reflux time or use a larger excess of ethanol.
Loss of product during work-upEnsure complete extraction and careful handling during washing steps.
Low Yield (Steglich) Inactive DCCUse fresh, high-purity DCC.
Insufficient DMAPEnsure the correct catalytic amount of DMAP is used.
Product Contamination Unreacted starting materialsOptimize reaction time and purification method.
ByproductsFor Steglich, ensure complete removal of DCU. For both, careful purification is key.

References

  • CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google P
  • Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery - Scentspiracy. (URL: [Link])

  • Steglich Esterification - Organic Chemistry Portal. (URL: [Link])

  • Safety Data Sheet: Ethanol - Carl ROTH. (URL: [Link])

  • Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem - NIH. (URL: [Link])

  • Safety Data Sheet: DMAP - Carl ROTH. (URL: [Link])

  • ethyl phenylacetate - Organic Syntheses Procedure. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

  • Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide - Carl ROTH. (URL: [Link])

  • Sulphuric acid - Safety Data Sheet - Carl ROTH. (URL: [Link])

  • Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310 - PubChem - NIH. (URL: [Link])

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (URL: [Link])

  • Safety Data Sheet: sulphuric acid ... %. (URL: [Link])

  • CN103553914A - Phenylethyl acetate synthesis method - Google P
  • Safety Data Sheet: Ethanol - Chemos GmbH&Co.KG. (URL: [Link])

  • Steglich esterification - Grokipedia. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

  • Sulphuric Acid Safety Data Sheet. (URL: [Link])

  • Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG. (URL: [Link])

  • Ethanol 96% - PENTA. (URL: [Link])

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. (URL: [Link])

  • Fischer Esterification. (URL: [Link])

  • Sulfuric acid - Hazardous Substance Fact Sheet. (URL: [Link])

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. (URL: [Link])

  • SAFETY DATA SHEET - Airgas. (URL: [Link])

  • (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - ResearchGate. (URL: [Link])

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Application Note: Ethyl 4-ethoxyphenylacetate as a Novel Bio-Derived Solvent for Organic Synthesis – A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imperative of green chemistry has catalyzed a paradigm shift in solvent selection for organic synthesis, moving away from hazardous, petroleum-derived options towards safer, sustainable alternatives. This guide introduces Ethyl 4-ethoxyphenylacetate, a bio-derivable aromatic ester, as a promising next-generation solvent. Due to the nascent stage of research into this specific compound, this document provides a predictive evaluation of its performance, drawing upon robust data from its close structural analogue, Ethyl Phenylacetate, and established principles of physical organic chemistry. We present a comparative analysis of its predicted physicochemical properties, a logical framework for its advantages in synthesis, a general protocol for its evaluation in novel reactions, and an exemplar protocol for its application in the Suzuki-Miyaura cross-coupling reaction. This note is intended to equip researchers, chemists, and process development professionals with the foundational knowledge to pioneer the use of this compound in the laboratory.

Introduction: The Strategic Imperative for Sustainable Solvents

In both industrial and academic settings, solvents constitute the largest proportion of mass used in synthetic chemical processes. Traditional dipolar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), while effective, are now under intense scrutiny due to their reproductive toxicity, environmental persistence, and high energy requirements for removal.[1] This has created an urgent need for "green" solvents that are derived from renewable feedstocks, exhibit low toxicity, are biodegradable, and have a low environmental impact.[2][3]

Aromatic esters, particularly those derivable from biomass, represent a highly promising class of sustainable solvents.[4] Ethyl Phenylacetate, for instance, has been identified as a less toxic, non-mutagenic, and greener solvent alternative with a favorable safety profile.[5][6] Building on this precedent, we propose This compound (E4EPA) as a solvent candidate with significant potential. Its structure, featuring an aromatic ring, an ether linkage, and an ester moiety, suggests a versatile solvency profile. The ethoxy group at the para position is expected to enhance its polarity and boiling point compared to Ethyl Phenylacetate, further increasing its utility and safety. This guide serves as a detailed primer for the evaluation and application of E4EPA in modern organic synthesis.

Physicochemical Properties: A Predictive and Comparative Analysis

As experimental data for this compound is not yet widely available, its key properties are predicted based on the known values of its parent compound, Ethyl Phenylacetate, and established structure-property relationships.[7][8] The addition of a para-ethoxy group is expected to increase molecular weight, polarity, and intermolecular forces, leading to a higher boiling point and density.

PropertyThis compoundEthyl Phenylacetate (Analogue)N-Methyl-2-pyrrolidone (NMP)
Structure C₂H₅O-C₆H₄-CH₂COOC₂H₅C₆H₅-CH₂COOC₂H₅C₅H₉NO
Molecular Weight 208.25 g/mol (Calculated)164.20 g/mol [5]99.13 g/mol
Boiling Point ~255-265 °C (Estimated)229 °C[5]202 °C
Density ~1.07 g/mL (Estimated)1.03 g/mL @ 25 °C[5]1.028 g/mL @ 25 °C
Water Solubility Very low / Insoluble (Predicted)Insoluble[9]Miscible
Safety Profile Predicted low toxicity; non-mutagenic by analogy.Non-mutagenic; skin/eye irritant.[6][10]Reproductive toxicity; skin/eye irritant.
Origin Potentially bio-renewable[11]Petrochemical / Bio-renewablePetrochemical

Rationale for Application: The Causality Behind the Choice

The predicted properties of E4EPA provide a strong rationale for its selection as a high-performance, sustainable solvent.

  • Enhanced Safety: The estimated high boiling point (>250 °C) and corresponding low vapor pressure drastically reduce researcher exposure via inhalation and minimize fugitive emissions, addressing a key drawback of volatile organic compounds (VOCs).

  • Broad Solvency Spectrum: The molecule's architecture, combining a lipophilic aromatic core with polar ether and ester functionalities, suggests its capability to dissolve a wide array of organic starting materials, catalysts, and intermediates, making it a viable replacement for traditional dipolar aprotic solvents.

  • Chemical Stability: By analogy to Ethyl Phenylacetate, E4EPA is expected to be stable under neutral and moderately acidic conditions. While it is susceptible to hydrolysis under strongly basic conditions, this is often manageable in common synthetic protocols.[9]

  • Sustainability and Degradability: The precursor, 4-ethoxyphenylacetic acid, can be synthesized via routes that avoid highly toxic reagents like sodium cyanide.[11] The ester functionality provides a metabolic "handle" for environmental biodegradation, contrasting sharply with the persistence of many conventional solvents.

General Protocol for Evaluating E4EPA as a Novel Solvent

Adopting a new solvent requires a systematic and self-validating approach. The following workflow provides a robust framework for assessing the suitability of E4EPA for any given chemical transformation.

G start Start: Select Target Reaction purity 1. Solvent Purity Verification (GC-MS, Karl Fischer) start->purity Obtain E4EPA solubility 2. Solubility Screening (Substrates, Reagents, Catalysts) purity->solubility Solvent is pure & dry solubility->start Insoluble test_rxn 3. Small-Scale Test Reaction (Standard Conditions, Monitor Conversion) solubility->test_rxn Components are soluble test_rxn->start No reaction optimize 4. Reaction Optimization (Temperature, Concentration, Time) test_rxn->optimize Reaction proceeds workup 5. Work-up & Isolation Trial (Extraction, Crystallization) optimize->workup analysis 6. Product Analysis (Purity, Yield, Characterization) workup->analysis end End: Protocol Established analysis->end Successful isolation

Caption: Workflow for the systematic evaluation of E4EPA as a novel solvent.

Step-by-Step Methodology:
  • Solvent Purity Verification: Before use, confirm the purity of the E4EPA batch via Gas Chromatography-Mass Spectrometry (GC-MS) and determine the water content using Karl Fischer titration. Impurities or excess water can inhibit sensitive reactions, particularly those involving organometallics.

  • Solubility Screening: At the intended reaction temperature, assess the solubility of all starting materials, catalysts, and reagents in E4EPA. A simple vial test observing clarity and the absence of precipitates is often sufficient for a preliminary screen.

  • Small-Scale Test Reaction: Conduct an initial reaction on a small scale (e.g., 0.1-0.5 mmol) using established conditions from literature for analogous solvents. Monitor the reaction progress by TLC, GC, or LC-MS to confirm that the solvent facilitates the desired transformation.

  • Reaction Optimization: Based on the initial test, optimize key parameters. Given E4EPA's high boiling point, temperature can be a powerful variable to increase reaction rates. Investigate the effect of concentration, as solvent viscosity may influence kinetics.

  • Work-up and Isolation Trial: Evaluate the ease of product isolation. Since E4EPA is water-insoluble and has low volatility, standard aqueous work-ups followed by extraction with a lower-boiling solvent (e.g., ethyl acetate, diethyl ether) should be effective. Assess for potential issues like emulsion formation.

  • Product Analysis: Confirm the identity and purity of the isolated product and calculate the yield. Compare the results to those obtained in conventional solvents to quantify the performance of E4EPA.

Application Protocol (Exemplar): Suzuki-Miyaura Cross-Coupling

Disclaimer: This is a representative protocol adapted from established procedures for palladium-catalyzed cross-coupling reactions.[12][13] It is intended as a starting point for optimization and must be performed with all appropriate safety precautions.

This protocol describes the coupling of a generic aryl bromide with an arylboronic acid. The high boiling point of E4EPA makes it an excellent medium for this transformation, which often requires elevated temperatures to ensure efficient catalytic turnover.

Materials:
  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 eq, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)

  • This compound (E4EPA), anhydrous

  • Nitrogen or Argon source

  • Standard laboratory glassware, heated magnetic stirrer, and condenser

Step-by-Step Procedure:
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq), Arylboronic Acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.5 eq).

    • Causality: The use of a slight excess of the boronic acid component ensures complete consumption of the more valuable aryl halide. K₂CO₃ is a robust, inexpensive base essential for the transmetalation step of the catalytic cycle.[14] PPh₃ serves as a ligand to stabilize the palladium catalyst.

  • Atmosphere Inerting: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) active catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous E4EPA via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.

  • Reaction Execution: Lower the flask into an oil bath and heat the mixture to 110-120 °C with vigorous stirring.

    • Causality: This temperature is a common starting point for Suzuki couplings with less reactive aryl bromides. E4EPA's high boiling point allows for stable heating without the need for a sealed pressure vessel.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Isolation: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the reaction mixture with ethyl acetate (approx. 3-5 times the volume of E4EPA used). c. Filter the mixture through a pad of celite to remove the inorganic base and precipitated palladium species. Wash the pad with additional ethyl acetate. d. Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Causality: The water wash removes the inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as appropriate for the specific biaryl product.

Safety and Handling

While E4EPA is predicted to have a favorable safety profile compared to traditional solvents, standard laboratory safety practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood. Although its vapor pressure is low, heating will increase its concentration in the air. Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[15]

  • Disposal: Dispose of waste E4EPA and related solutions in accordance with local, state, and federal regulations for organic solvent waste.

Conclusion and Future Outlook

This compound stands as a theoretically robust candidate for a new class of sustainable, high-performance solvents. Its predicted physicochemical properties—high boiling point, versatile solvency, and favorable safety profile—position it as a viable alternative to contentious dipolar aprotic solvents in a variety of synthetic applications, including challenging catalytic cross-coupling reactions. The true potential of this solvent, however, awaits rigorous experimental validation. We encourage the chemical community to undertake studies to confirm its physical properties, evaluate its performance across a broader range of reaction classes, and investigate its lifecycle and environmental impact in detail. Through such work, this compound may soon transition from a promising candidate to a proven tool in the green chemistry arsenal.

References

  • Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76731, 4-Ethylphenyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84174, Ethyl 4-methoxyphenylacetate. Retrieved from [Link]

  • MIT News. (2023, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • ResearchGate. (2023, September 27). (PDF) A Review of the Application of Green Solvents in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
  • ResearchGate. (n.d.). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential | Request PDF. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Alternative Solvents: Shades of Green | Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

  • Greening cross coupling reactions by using sustainable solvents/bases blends. (n.d.). [No specific source name available]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Predicting solvent effects on the structure of porous organic molecules. Chemical Communications. DOI:10.1039/C5CC05344G. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

  • ACS Publications. (2023, July 1). Bio-based Green Solvents in Organic Synthesis. An Updated Review. Retrieved from [Link]

  • Scent.vn. (n.d.). The Environmental Edge: Ethyl Phenylacetate as a Greener Solvent. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of Quantitative Structure−Property Relationships Using Calculated Descriptors for the Prediction of the Physicochemical Properties (nD, ρ, bp, ε, η) of a Series of Organic Solvents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The green solvent: a critical perspective. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2213. DOI: 10.1039/C9GC00617F. Retrieved from [Link]

  • NeuroQuantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. NeuroQuantology, 18(9), 240-246. DOI: 10.48047/nq.2020.18.9.NQ20240. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quantitative structure–property relationships prediction of some physico-chemical properties of glycerol based solvents. Retrieved from [Link]

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Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Ethyl 4-ethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in modern chemistry for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, NMR is not merely an analytical tool but a cornerstone of molecular characterization, providing unambiguous insights into the atomic framework of a compound. This application note provides a detailed guide to the ¹H (proton) and ¹³C (carbon-13) NMR analysis of Ethyl 4-ethoxyphenylacetate, a key intermediate in the synthesis of various chemical entities.[1][2]

The causality behind choosing NMR for this analysis lies in its ability to provide a wealth of information from a single set of experiments. Key data points include the number of chemically distinct nuclei (protons or carbons), the electronic environment of these nuclei (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).[3] This multi-faceted data allows for a comprehensive structural confirmation, essential for quality control, reaction monitoring, and regulatory submissions.

Molecular Structure and Spectroscopic Predictions

To effectively interpret NMR spectra, one must first understand the molecule's structure and predict the expected signals. This compound (C₁₂H₁₆O₃) possesses several distinct proton and carbon environments.

Caption: Structure of this compound with proton environments labeled (a-g).

  • ¹H NMR Prediction: Due to molecular symmetry, we anticipate 7 distinct proton signals. The aromatic protons (d and e) will appear as two doublets. The two ethyl groups will each produce a characteristic triplet and quartet. The methylene bridge (a) will be a singlet.

  • ¹³C NMR Prediction: We predict 10 distinct carbon signals, as C6/C10 and C7/C9 are chemically equivalent due to symmetry.

Part 1: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis is grounded in three core principles: chemical shift (δ), integration, and spin-spin splitting (multiplicity).

Data Interpretation

The spectrum is characterized by signals in both the aliphatic and aromatic regions, consistent with the structure. The downfield shifts are caused by the deshielding effects of electronegative oxygen atoms and the aromatic ring current.[4]

LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
g1.413HTriplet (t)7.0-O-CH₂-CH₃ (ethoxyphenyl)
c1.243HTriplet (t)7.1-COO-CH₂-CH₃ (ethyl ester)
a3.512HSinglet (s)-Ar-CH₂ -COO-
f4.032HQuartet (q)7.0-O-CH₂ -CH₃ (ethoxyphenyl)
b4.142HQuartet (q)7.1-COO-CH₂ -CH₃ (ethyl ester)
d6.862HDoublet (d)8.6Aromatic H (ortho to -OCH₂CH₃)
e7.152HDoublet (d)8.6Aromatic H (ortho to -CH₂COO-)
Causality Behind Assignments
  • Chemical Shift (δ): The protons on carbons attached to oxygen (b and f) are shifted significantly downfield (~4.0-4.1 ppm) due to the oxygen's strong deshielding effect. The aromatic protons (d and e) appear further downfield (~6.8-7.2 ppm) because of the ring current effect. The methylene bridge protons (a) are adjacent to both an aromatic ring and a carbonyl group, placing them around 3.5 ppm. The most upfield signals are the terminal methyl protons (c and g), which are least affected by electron-withdrawing groups.[4]

  • Integration: The relative areas under the peaks directly correspond to the number of protons giving rise to the signal (e.g., 3H for methyl groups, 2H for methylene groups). This provides a quantitative check on our assignments.

  • Spin-Spin Splitting: The multiplicity of a signal is dictated by the number of adjacent, non-equivalent protons (the 'n+1 rule').[5]

    • The methyl protons of the ethyl groups (c and g) are adjacent to two methylene protons, resulting in a triplet (2+1=3).

    • The methylene protons of the ethyl groups (b and f) are adjacent to three methyl protons, resulting in a quartet (3+1=4).

    • The methylene bridge (a) has no adjacent protons, hence it is a singlet.

    • The aromatic protons (d and e) are each adjacent to one proton on the ring, splitting them into doublets. The coupling constant (J ≈ 8.6 Hz) is characteristic of ortho-coupling in a para-substituted benzene ring.[4][6]

Part 2: ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. Unlike ¹H NMR, standard ¹³C spectra are typically proton-decoupled, meaning all signals appear as singlets.

Data Interpretation
Chemical Shift (δ, ppm)Assignment
14.2-COO-CH₂-C H₃ (ethyl ester)
14.8-O-CH₂-C H₃ (ethoxyphenyl)
40.6Ar-C H₂-COO-
60.5-COO-C H₂-CH₃ (ethyl ester)
63.4-O-C H₂-CH₃ (ethoxyphenyl)
114.5Aromatic C -H (ortho to -OCH₂CH₃)
127.3Aromatic C (ipso to -CH₂COO-)
130.2Aromatic C -H (ortho to -CH₂COO-)
158.1Aromatic C (ipso to -OCH₂CH₃)
171.4-C =O (Ester carbonyl)
Causality Behind Assignments

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing furthest downfield at ~171.4 ppm.

  • Aromatic Carbons: Carbons directly attached to oxygen are significantly deshielded (C-O at 158.1 ppm). The other aromatic carbons appear in the typical 110-135 ppm range. The quaternary (ipso) carbons often have lower intensity.

  • Aliphatic Carbons: Carbons bonded to oxygen (-C H₂-O-) appear in the 60-65 ppm range. The methylene bridge carbon is found around 40.6 ppm, and the terminal methyl carbons are the most shielded, appearing upfield around 14-15 ppm.

Part 3: Experimental Protocols

A self-validating protocol ensures reproducibility and accuracy. The key is meticulous sample preparation and logical parameter selection during data acquisition.

Protocol 1: NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter, which can degrade spectral quality.

Materials:

  • This compound (5-20 mg for ¹H; 20-50 mg for ¹³C)[7][8]

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 0.6-0.7 mL)

  • Glass Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug (for filtration if necessary)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound and place it in a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules. Deuterated solvents are crucial to avoid a large interfering solvent peak in the ¹H spectrum and for the instrument's deuterium lock system.[7][9]

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Transfer: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube.

  • Filtration (if needed): If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This prevents magnetic field distortions that cause broad lines.

  • Volume Check: Ensure the solvent height in the NMR tube is approximately 4-5 cm, which corresponds to the active volume of the NMR probe's receiver coils.[10]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before placing it in the spectrometer.

workflow1 cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-50 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve mix 3. Ensure Complete Dissolution dissolve->mix transfer 4. Transfer to NMR Tube mix->transfer insert 5. Insert into Spectrometer transfer->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectra (¹H and ¹³C) lock->acquire process 8. Fourier Transform & Phase Correction acquire->process integrate 9. Integrate & Peak Pick process->integrate analyze 10. Analyze & Assign integrate->analyze

Caption: General workflow for NMR analysis from sample preparation to final data interpretation.

Protocol 2: Data Acquisition Parameters

These are general starting parameters on a 400 MHz spectrometer. They may need optimization based on sample concentration and instrument specifics.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Number of Scans (NS): 8-16. Sufficient for good signal-to-noise with this sample amount.

  • Relaxation Delay (D1): 1-2 seconds. Allows for nearly complete relaxation of protons between pulses.

  • Acquisition Time (AQ): 2-4 seconds. Determines digital resolution.

  • Spectral Width (SW): ~16 ppm. Covers the full range of expected proton signals.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30')

  • Number of Scans (NS): 128-1024. More scans are required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C.[8]

  • Relaxation Delay (D1): 2 seconds. A standard value for most carbons.

  • Acquisition Time (AQ): ~1 second.

  • Spectral Width (SW): ~240 ppm. Covers the full range of expected carbon signals.

Conclusion

The combined ¹H and ¹³C NMR data provides an unambiguous structural confirmation of this compound. Each signal in both spectra has been logically assigned based on established principles of chemical shift theory and spin-spin coupling. The protocols provided herein offer a robust and reliable methodology for preparing and analyzing this compound, ensuring high-quality, reproducible results. This level of detailed characterization is fundamental for researchers, scientists, and drug development professionals who rely on precise molecular identification for the advancement of their work.

References

  • Bartleby. (2022). The "C NMR of ethyl phenylacetate is shown below. Retrieved from [Link]

  • Chegg. (2020). Solved Ethyl-2-phenylacetate Results. Retrieved from [Link]

  • Learning Science. (2021). NMR spectrum of ethyl acetate. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl phenylacetate. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). H-1 proton nmr spectrum of ethyl acetate. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

  • Fiveable. (n.d.). Chemical shift and spin-spin coupling. Retrieved from [Link]

  • Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3). Retrieved from [Link]

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Application Note: Protocols for the Safe Handling and Storage of Ethyl 4-ethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl 4-ethoxyphenylacetate (CAS No. 40784-88-1) is a solid organic compound utilized as a chemical intermediate in various synthetic pathways, including the preparation of pesticides like cypermethrin.[1] As with any laboratory chemical, a thorough understanding and implementation of safe handling and storage procedures are paramount to ensure personnel safety and maintain experimental integrity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe management of this compound in a laboratory setting. It is important to note that publicly available safety data for this specific compound presents some inconsistencies. For instance, while some suppliers classify the compound as non-hazardous under OSHA guidelines[2][3], others provide a GHS classification indicating potential hazards.[1]

Causality of Approach: In the interest of maximizing safety and adhering to the principle of precautionary risk assessment, this guide is based on the more conservative hazard classification.[1] Assuming a higher level of potential hazard ensures that the implemented control measures are robust enough to protect against unforeseen risks, a cornerstone of a strong safety culture in research environments.[4]

Hazard Analysis & Risk Mitigation

A comprehensive risk assessment must be performed before any work with this compound begins.[5] This involves understanding its physical properties and potential hazards.

Physicochemical Properties

Understanding the compound's physical state and solubility is critical for anticipating its behavior during handling and in the event of a spill.

PropertyValueSource
CAS Number 40784-88-1[2]
Molecular Formula C₁₂H₁₆O₃[2][6]
Molecular Weight 208.25 g/mol [1]
Physical State White Solid[5]
Melting Point 47 °C[5]
Boiling Point 112-113 °C @ 0.5 mmHg[1]
Solubility Insoluble in water; Soluble in benzene and toluene.[5]
GHS Hazard Classification & Mitigation

The following GHS classification provides the basis for selecting appropriate controls and personal protective equipment.[1]

PictogramCodeHazard StatementImplication & Mitigation Strategy

H302Harmful if swallowedAvoid ingestion. Do not pipette by mouth.[7] Wash hands thoroughly after handling.[8] Prohibit eating, drinking, or smoking in the work area.[9]
H315Causes skin irritationMinimize skin contact. Wear nitrile gloves and a lab coat.[10] Remove and wash contaminated clothing before reuse.
H319Causes serious eye irritationProtect eyes from dust and splashes. Wear chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3][11]
H335May cause respiratory irritationAvoid inhaling dust. Handle in a certified chemical fume hood or other well-ventilated enclosure.[10]

Engineering and Administrative Controls

The most effective way to manage chemical hazards is to follow the "Hierarchy of Controls," which prioritizes systemic controls over individual reliance on PPE.

Rationale: This systematic approach is designed to provide multiple layers of protection. Engineering controls, such as fume hoods, physically remove the hazard from the breathing zone of the operator, offering a more reliable and consistent level of protection than PPE, which can fail or be used improperly.[5]

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Substitution Substitution (Use a less hazardous chemical) - Most Effective - Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) - Least Effective - Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Standard Operating Protocols

Protocol 1: Safe Handling & Use of Solid this compound

Objective: To provide a step-by-step procedure for safely weighing and using the compound while minimizing exposure.

Materials:

  • This compound

  • Appropriate PPE (See Table 3)

  • Spatula, weigh paper/boat

  • Analytical balance

  • Chemical fume hood

Procedure:

  • Pre-Handling Assessment: Before starting, confirm the chemical fume hood is operational. Ensure an appropriate spill kit and waste container are readily accessible.

  • Don PPE: Put on all required PPE as detailed in Table 3. Inspect gloves for any signs of damage before use.[9]

  • Work Within Engineering Controls: Conduct all manipulations of the solid compound inside a certified chemical fume hood to mitigate inhalation risk (H335).[10]

  • Weighing: Place the analytical balance inside the fume hood if possible. If not, tare the weigh boat, remove it from the balance, add the chemical inside the hood, and then return it to the balance for measurement. This practice prevents contamination of the balance.

  • Transfer: Use a clean spatula to transfer the solid. Handle the container and spatula deliberately and close to the work surface to minimize the creation of airborne dust.[5]

  • Post-Handling: Tightly reseal the source container immediately after use.

  • Decontamination: Clean the spatula and work surface thoroughly. Dispose of contaminated weigh paper and gloves in the designated solid chemical waste container.

  • Hygiene: Wash hands with soap and water immediately after the procedure is complete, even though gloves were worn.[4]

Protocol 2: Long-Term Storage

Objective: To ensure the stability and integrity of the compound while preventing accidental release or reaction.

ParameterStorage RequirementRationale
Location A dry, cool, and well-ventilated area.[2][3]Prevents potential degradation from moisture and heat. Good ventilation disperses any potential vapors from trace volatile impurities.
Container Original, tightly sealed container.[2][3]Prevents contamination and protects from atmospheric moisture and oxygen.
Incompatibilities Store away from strong oxidizing agents and strong bases.Esters can be hydrolyzed by strong bases, and the ether linkage can be susceptible to attack by strong oxidizing agents.[11]
Labeling Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[5]Prevents misuse and ensures anyone handling the container is aware of its contents and potential hazards.
Table 3: Personal Protective Equipment (PPE) Selection
PPESpecificationPurpose
Eye Protection Chemical safety goggles (ANSI Z87.1 certified or EN 166 compliant).Protects against eye irritation (H319) from accidental splashes or airborne dust particles.
Hand Protection Nitrile gloves.Prevents skin irritation (H315). Inspect for tears before use and use proper removal technique to avoid self-contamination.[12]
Body Protection Long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Not required under normal use with a fume hood.If engineering controls fail or for large-scale use, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[13]

Emergency Response

Protocol 3: Spill & Exposure Response

Objective: To provide clear, actionable steps in the event of an accidental spill or personnel exposure.

A. Solid Spill Response:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab.

  • Secure Area: Restrict access to the spill area.

  • Consult SDS: Refer to the Safety Data Sheet for material-specific instructions.

  • Cleanup (for trained personnel only):

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated chemical waste container.[13] Do not use a vacuum cleaner unless it is rated for hazardous dust.

    • Decontaminate the area with an appropriate solvent and wash with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Risk (Is it large or airborne?) Start->Assess Evacuate Evacuate Area Alert Supervisor Assess->Evacuate Yes Secure Secure Area Post Warning Signs Assess->Secure No Evacuate->Secure Cleanup Trained Personnel Cleanup with appropriate PPE Secure->Cleanup Contain Cover with inert material Sweep into waste container Cleanup->Contain Decon Decontaminate Area Contain->Decon End Dispose of Waste Properly Decon->End

Caption: Decision workflow for responding to a chemical spill.

B. Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing. Wash affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Waste Management

Rationale: Improper disposal of chemical waste can lead to environmental contamination and regulatory non-compliance. All waste generated from the use of this compound must be treated as hazardous chemical waste.

Procedure:

  • Segregation: Do not mix with non-hazardous waste. Keep in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Container: The waste container must be made of a compatible material, be in good condition, and kept closed except when adding waste.

  • Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical contents (this compound).

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste management company. Follow all local, state, and federal regulations.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Ethyl Phenyl Acetate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - Ethyl phenylacetate. Retrieved from [Link]

  • Advanced Biotech. (2025, January 24). Safety Data Sheet - Ethyl phenylacetate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET - this compound. Retrieved from [Link]

  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-ethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-ethoxyphenylacetate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this procedure and ultimately improve your reaction yields. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers frequently encounter.

Core Reaction: The Williamson Ether Synthesis

The synthesis of this compound from Ethyl 4-hydroxyphenylacetate is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds in two conceptual steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of Ethyl 4-hydroxyphenylacetate, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Substitution (SN2): The phenoxide ion attacks an ethylating agent (e.g., ethyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[2][3][4]

This seemingly straightforward reaction can be influenced by numerous factors affecting yield and purity. This guide will address these variables systematically.

Workflow Overview: From Reagents to Product

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reagents Ethyl 4-hydroxyphenylacetate + Base (e.g., K2CO3) + Ethylating Agent (e.g., EtI) Setup Combine Reagents in Solvent Reagents->Setup Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent->Setup Heat Heat to 50-80°C (Monitor by TLC) Setup->Heat Quench Cool & Quench (e.g., with water) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography or Distillation Evaporate->Purify Product Pure Ethyl 4-ethoxyphenylacetate Purify->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General experimental workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective base for the deprotonation of Ethyl 4-hydroxyphenylacetate?

Answer: The choice of base is critical and involves a trade-off between reactivity, safety, and potential side reactions.

  • Strong Bases (e.g., Sodium Hydride, NaH): NaH offers the advantage of an irreversible deprotonation, driving the formation of the phenoxide to completion.[3] The byproduct, hydrogen gas, simply bubbles out of the reaction. However, NaH is highly flammable and requires handling under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents. It is an excellent choice for maximizing conversion but requires advanced handling techniques.

  • Weaker Carbonate Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): K₂CO₃ is a milder, non-pyrophoric, and inexpensive base, making it a common and safer choice for this synthesis.[1][2] It is strong enough to deprotonate the phenol (pKa ~10) but not so strong as to promote significant side reactions. Cesium carbonate is often more effective due to the increased solubility of the cesium phenoxide and the "cesium effect," but it is significantly more expensive.

  • Hydroxide Bases (e.g., NaOH, KOH): While capable of deprotonating phenols, using aqueous NaOH or KOH introduces water, which is detrimental to the SN2 reaction. If used, they are best employed in a biphasic system with a phase-transfer catalyst.[5]

Recommendation: For general laboratory synthesis, potassium carbonate (K₂CO₃) offers the best balance of reactivity, safety, and cost.

Q2: Which ethylating agent should I use: ethyl iodide, ethyl bromide, or diethyl sulfate?

Answer: The choice depends on reactivity, cost, and safety.

  • Ethyl Iodide (EtI): Iodide is an excellent leaving group, making EtI the most reactive of the ethyl halides.[3] This high reactivity allows for faster reaction times and/or lower reaction temperatures. However, it is the most expensive and can be light-sensitive.

  • Ethyl Bromide (EtBr): Bromide is still a very good leaving group. EtBr is less reactive than EtI but is more stable and significantly cheaper, making it a common choice for scale-up operations.

  • Diethyl Sulfate ((Et)₂SO₄): This is a potent ethylating agent and is relatively inexpensive. However, it is highly toxic and a suspected carcinogen, requiring stringent safety precautions.

Recommendation: Ethyl bromide provides a good compromise between reactivity and cost for most applications. If the reaction is sluggish, switching to ethyl iodide is a logical optimization step.

Q3: What are the optimal solvent and temperature conditions?

Answer: The Williamson ether synthesis is an SN2 reaction, which is favored by polar aprotic solvents.[1] These solvents can solvate the cation (e.g., K⁺) but do not strongly solvate the nucleophile (the phenoxide), leaving it "free" to attack the electrophile.

  • Recommended Solvents: N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are excellent choices.[1][2] Acetone can also be used, particularly with K₂CO₃, as it is less expensive, though reactions may be slower.[6]

  • Solvents to Avoid: Protic solvents like ethanol, methanol, or water will slow the reaction rate significantly by forming hydrogen bonds with the phenoxide nucleophile, thus stabilizing it and reducing its reactivity.[1]

  • Temperature: A typical temperature range is 50-100 °C.[1][2] The ideal temperature will depend on the specific reagents used. For a reactive combination like Ethyl 4-hydroxyphenylacetate with EtI and K₂CO₃ in DMF, starting at around 60-70 °C is advisable. It is crucial to monitor the reaction to avoid excessive temperatures that could favor elimination side reactions.[1]

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue. A systematic approach is needed to diagnose the root cause.

Possible Cause 1: Incomplete Reaction

Your TLC or LC-MS analysis shows a significant amount of unreacted Ethyl 4-hydroxyphenylacetate starting material.

  • Causality: The reaction has not proceeded to completion due to insufficient activation (deprotonation) or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: Ensure you are using at least 1.1 to 1.5 molar equivalents of the base (e.g., K₂CO₃) relative to the starting phenol. This ensures the equilibrium favors the phenoxide.

    • Check Reagent Quality: Ensure your solvent is anhydrous. Water will consume strong bases and hinder the SN2 reaction. Use freshly opened or properly stored ethylating agents.

    • Increase Reaction Time/Temperature: Reactions can take from 1 to 8 hours.[1] If the reaction is sluggish at a given temperature (e.g., 60 °C), consider increasing it in 10 °C increments, while carefully monitoring for byproduct formation by TLC.

    • Consider a Phase-Transfer Catalyst (PTC): If using a carbonate base with limited solubility, the reaction can be slow. Adding a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate by shuttling the phenoxide ion into the organic phase.[1][5]

Possible Cause 2: Competing Side Reactions

Your TLC shows the consumption of starting material, but the spot for the desired product is weak, and other spots are visible.

Troubleshooting Logic: Identifying the Issue

G Start Problem: Low Yield TLC Analyze Reaction Mixture by TLC/LC-MS Start->TLC SM_Present Significant Starting Material Remains? TLC->SM_Present Incomplete_Rxn Root Cause: Incomplete Reaction SM_Present->Incomplete_Rxn  Yes Side_Rxn Root Cause: Side Reaction(s) Dominating SM_Present->Side_Rxn  No Sol_Incomplete Solutions: - Increase reaction time/temp - Check base stoichiometry - Use anhydrous solvent - Add Phase-Transfer Catalyst Incomplete_Rxn->Sol_Incomplete Sol_Side Solutions: - Lower reaction temperature - Use a milder base - Ensure inert atmosphere - Check for ester hydrolysis Side_Rxn->Sol_Side

Caption: A decision tree for troubleshooting low yield in the synthesis.

  • Side Reaction A: Elimination (E2): The phenoxide can act as a base and abstract a proton from the ethylating agent, leading to the formation of ethylene gas. This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides at higher temperatures.[1][3]

    • Solution: Perform the reaction at the lowest effective temperature. Avoid overly strong bases if elimination is a persistent issue.

  • Side Reaction B: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho position). While O-alkylation is electronically favored and generally the major pathway, some C-alkylation can occur, leading to isomeric byproducts that can be difficult to separate.[1]

    • Solution: This is often influenced by the solvent and counter-ion. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.

  • Side Reaction C: Ester Hydrolysis: If conditions are too harsh (e.g., high concentration of hydroxide, high temperatures, prolonged reaction times), the ethyl ester moiety on either the starting material or the product can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Use a non-hydroxide base like K₂CO₃ or NaH. Keep reaction temperatures and times to the minimum required for completion. During work-up, avoid strong aqueous base washes if possible, or perform them quickly at low temperatures.[7][8]

Optimized Experimental Protocols

Protocol 1: Standard Synthesis using Potassium Carbonate

This protocol is a reliable starting point that balances efficiency and safety.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-hydroxyphenylacetate (1.0 eq), potassium carbonate (1.5 eq, finely powdered), and anhydrous DMF (or acetonitrile) to make a ~0.5 M solution.

  • Reagent Addition: Add ethyl bromide (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 3-6 hours when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF used).

    • Extract the aqueous layer three times with ethyl acetate or diethyl ether.

    • Combine the organic layers and wash with water, followed by a brine solution to aid in phase separation.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure this compound.

Data Comparison: Influence of Reaction Conditions
Base Solvent Catalyst Temp (°C) Typical Time (h) Expected Yield Range Primary Considerations
K₂CO₃DMFNone703-675-90%Standard, reliable method.
K₂CO₃AcetoneTBAB (2 mol%)55 (reflux)4-880-95%Good for scalability; avoids high-boiling DMF.[5]
NaHTHF/DMFNone25-501-385-98%Highest reactivity; requires inert atmosphere and anhydrous technique.[3]

Note: Yields are estimates and highly dependent on experimental execution and purification efficiency.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • ethyl phenylacetate - Organic Syntheses Procedure. [Link]

  • Ethyl Phenylacetate (CAS 101-97-3) - Scentspiracy. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. [Link]

  • Williamson Ether Synthesis - Utah Tech University. [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • Ethyl 4-hydroxyphenylacetate | C10H12O3 - PubChem. [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. [Link]

  • Comprehensive Guide: Production Process of Ethyl Acetate - ChemAnalyst. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-ethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-ethoxyphenylacetate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles and strategic decisions in optimizing this synthesis. Our goal is to empower you with the expertise to anticipate and resolve challenges, ensuring a successful and efficient synthesis.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed causal analysis and actionable solutions. The synthesis is typically approached via two primary routes:

  • Route A: Williamson Ether Synthesis of Ethyl 4-hydroxyphenylacetate.

  • Route B: Fischer Esterification of 4-ethoxyphenylacetic acid.

We will address side reactions pertinent to both pathways.

Issue 1: Low Yield of this compound in Williamson Ether Synthesis (Route A)

Question: I am performing a Williamson ether synthesis by reacting Ethyl 4-hydroxyphenylacetate with an ethyl halide (e.g., ethyl bromide) and a base, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this Williamson ether synthesis are most commonly attributed to three primary side reactions: E2 elimination of the ethyl halide, C-alkylation of the phenoxide ion, and incomplete deprotonation of the starting phenol.

The Williamson ether synthesis is an S(_N)2 reaction. However, the alkoxide base can also act as a nucleophile in a competing E2 elimination reaction with the alkyl halide, especially if sterically hindered or under harsh basic conditions.[1]

  • Mechanism: The ethoxide, acting as a base, abstracts a proton from the beta-carbon of the ethyl halide, leading to the formation of ethylene gas and the corresponding halide salt. This pathway is a direct competitor to the desired S(_N)2 reaction.

  • Troubleshooting:

    • Choice of Ethylating Agent: Use a primary ethyl halide with a good leaving group, such as ethyl iodide or ethyl bromide, to favor the S(_N)2 pathway.[2] Avoid secondary or tertiary halides as they significantly increase the rate of elimination.[3]

    • Reaction Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures tend to favor elimination over substitution. A typical range for this reaction is 50-100 °C.[4]

    • Base Strength: While a strong base is needed for deprotonation, an excessively strong or sterically hindered base can promote elimination. For phenols, moderately strong bases like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) are often sufficient.[5]

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is the desired pathway, C-alkylation can occur, leading to the formation of ethylated phenol byproducts.[6]

  • Mechanism: The negative charge on the phenoxide ion is delocalized onto the aromatic ring, creating nucleophilic centers at the ortho and para positions. These can attack the ethyl halide, leading to the formation of a C-C bond instead of the desired C-O ether linkage.

  • Troubleshooting:

    • Solvent Selection: This is the most critical factor in controlling O- versus C-alkylation.

      • Favoring O-Alkylation: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom exposed and highly nucleophilic.[1]

      • Avoiding C-Alkylation: Avoid protic solvents like water, ethanol, or methanol. These solvents form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more likely to react.[1]

If the phenol is not fully deprotonated to the phenoxide, the unreacted starting material will contaminate the product and lower the yield.

  • Cause: The base used is not strong enough to completely deprotonate the phenolic hydroxyl group.

  • Troubleshooting:

    • Base Selection: Ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of the phenol (around 10). Potassium carbonate (pKa of HCO(_3)- is ~10.3) is a common and effective choice. For less reactive phenols, a stronger base like sodium hydride (NaH) can be used, but with caution, as it can increase other side reactions.[5]

    • Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure all glassware and solvents are scrupulously dry. Any water present will consume the base.[5]

Summary of Troubleshooting Strategies for Williamson Ether Synthesis:

ParameterRecommendation to Maximize O-AlkylationRationale
Ethylating Agent Ethyl iodide or Ethyl bromideGood leaving groups, primary halide favors S(_N)2.
Base Potassium Carbonate (K(_2)CO(_3))Sufficiently strong for phenol deprotonation, less harsh than NaH.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the phenoxide oxygen.
Temperature 50-80 °C (monitor reaction progress)Minimizes the competing E2 elimination reaction.
Issue 2: Incomplete Reaction in Fischer Esterification (Route B)

Question: I am synthesizing this compound via Fischer esterification of 4-ethoxyphenylacetic acid with ethanol and an acid catalyst, but I am getting a significant amount of unreacted carboxylic acid back. How can I drive the reaction to completion?

Answer:

The Fischer esterification is a classic example of an equilibrium-controlled reaction.[7] The presence of a substantial amount of starting material at the end of the reaction is a clear indication that the equilibrium is not sufficiently shifted towards the product side.

  • Mechanism: The esterification reaction produces water as a byproduct. The reverse reaction, the acid-catalyzed hydrolysis of the ester, is also possible and competes with the forward reaction.[8]

  • Troubleshooting:

    • Use of Excess Alcohol: According to Le Chatelier's principle, increasing the concentration of one of the reactants (in this case, ethanol) will shift the equilibrium towards the products. Using ethanol as the solvent is a common and effective strategy to ensure a large excess.[9]

    • Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved by:

      • Azeotropic Distillation: If a co-solvent like toluene is used, a Dean-Stark apparatus can be employed to physically remove the water-toluene azeotrope from the reaction mixture.

      • Use of a Dehydrating Agent: While the acid catalyst (typically sulfuric acid) has some dehydrating properties, adding a dedicated dehydrating agent like molecular sieves can be beneficial.[10]

Under the acidic and heated conditions of Fischer esterification, the alcohol (ethanol) can undergo self-condensation to form a dialkyl ether (diethyl ether).

  • Mechanism: One molecule of ethanol is protonated by the acid catalyst, forming a good leaving group (water). A second molecule of ethanol then acts as a nucleophile, attacking the protonated ethanol in an S(_N)2 reaction to form diethyl ether.

  • Troubleshooting:

    • Temperature Control: This side reaction is more prevalent at higher temperatures. It is crucial to maintain the reaction temperature at the reflux temperature of the alcohol (for ethanol, ~78 °C) and avoid excessive heating.

    • Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. Excess acid can promote the ether formation side reaction.

Experimental Protocol for Optimized Fischer Esterification:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxyphenylacetic acid and a large excess of absolute ethanol (e.g., 10-20 equivalents, or use as the solvent).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base such as sodium bicarbonate solution.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.[10]

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: The choice of route often depends on the availability and cost of the starting materials. If Ethyl 4-hydroxyphenylacetate is readily available, the Williamson ether synthesis (Route A) is often more straightforward and avoids the need to handle the potentially more expensive 4-ethoxyphenylacetic acid. However, if 4-ethoxyphenylacetic acid is the available starting material, Fischer esterification (Route B) is a viable and well-established method.

Q2: How can I effectively purify the final product from the side products?

A2: Purification strategies depend on the nature of the impurities.

  • From Williamson Ether Synthesis:

    • Unreacted Phenol: An aqueous wash with a dilute base (e.g., 1M NaOH) will deprotonate the acidic phenol, transferring it to the aqueous layer, while the desired ester remains in the organic layer.

    • C-alkylated Products: These are often isomers of the desired product and can be difficult to separate by extraction. Column chromatography on silica gel is typically the most effective method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used.[11]

  • From Fischer Esterification:

    • Unreacted Carboxylic Acid: A wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) will convert the carboxylic acid into its water-soluble carboxylate salt, which can then be separated from the organic layer containing the ester.

    • Diethyl Ether: This is a volatile byproduct and is typically removed during the solvent evaporation step (rotary evaporation) or during vacuum distillation of the final product.

Q3: Can I use other ethylating agents besides ethyl halides in the Williamson ether synthesis?

A3: Yes, other ethylating agents with good leaving groups can be used. Diethyl sulfate is a potent ethylating agent, but it is also highly toxic and should be handled with extreme caution. Ethyl tosylate is another effective alternative.

Q4: What are the key safety precautions to consider during these syntheses?

A4:

  • Williamson Ether Synthesis:

    • Handle bases like sodium hydride with care, as they are flammable and react violently with water.

    • Use polar aprotic solvents like DMF and DMSO in a well-ventilated fume hood as they can be harmful if inhaled or absorbed through the skin.

  • Fischer Esterification:

    • Concentrated sulfuric acid is highly corrosive. Always add the acid slowly to the alcohol and wear appropriate personal protective equipment (gloves, goggles, lab coat).

    • The reaction involves heating flammable organic solvents. Ensure there are no ignition sources nearby and use a proper heating mantle and condenser.

III. Visualizing the Reaction Pathways

Williamson Ether Synthesis: Main and Side Reactions

Williamson_Ether_Synthesis start Ethyl 4-hydroxyphenylacetate + Base phenoxide Phenoxide Intermediate start->phenoxide Deprotonation product This compound (Desired Product) phenoxide->product O-Alkylation (SN2) Polar Aprotic Solvent c_alkylation C-Alkylated Byproduct phenoxide->c_alkylation C-Alkylation Protic Solvent elimination Ethylene (E2 Byproduct) phenoxide->elimination E2 Elimination ethyl_halide Ethyl Halide (Et-X)

Caption: Key reaction pathways in the Williamson ether synthesis.

Fischer Esterification: Equilibrium and Side Reaction

Fischer_Esterification reactants 4-Ethoxyphenylacetic Acid + Ethanol product This compound + Water reactants->product H+ catalyst Equilibrium ethanol Ethanol (excess) ether Diethyl Ether (Byproduct) ethanol->ether H+, Heat Self-condensation

Caption: Fischer esterification equilibrium and a common side reaction.

IV. References

  • Organic Syntheses, Coll. Vol. 1, p.258 (1941); Vol. 4, p.42 (1925). [Link]

  • Molinari, F., et al. (2005). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Journal of Molecular Catalysis B: Enzymatic, 32(5-6), 189-194.

  • T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed., Wiley-Interscience, New York, 1999.

  • Google Patents. (2012). Method for preparing 4-ethoxy phenylacetic acid. CN102531884A.

  • YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Link]

  • University of Rochester. (n.d.). Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. [Link]

  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Mechanism for the esterification reaction. (n.d.). Chemguide. [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. [Link]

  • Gholap, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1805-1810.

  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2025, December 28). ResearchGate. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Cromacon. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Van der Eycken, J., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 465-474.

  • Experiment 22 – The Fischer Esterification. (n.d.). Web.mnstate.edu. [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit. [Link]

  • Comprehensive Guide: Production Process of Ethyl Acetate. (2025, October 13). ChemAnalyst. [Link]

  • Google Patents. (2012). Method for purifying ethyl acetate. CN102731298A.

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • How to purify esterefication product? (2016, April 15). ResearchGate. [Link]

Sources

Technical Support Center: Purification of Ethyl 4-ethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-ethoxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound, providing both diagnostic questions and actionable solutions.

Initial Product Characterization and Impurity Identification

Q1: My crude product is a dark-colored oil/solid. What are the likely impurities?

A1: The coloration of your crude product can be indicative of several types of impurities, largely dependent on your synthetic route.

  • Fischer Esterification Route (from 4-ethoxyphenylacetic acid and ethanol):

    • Acidic Impurities: Unreacted 4-ethoxyphenylacetic acid is a common impurity. If your reaction did not go to completion, this will remain. Additionally, the strong acid catalyst (e.g., sulfuric acid) will be present.

    • Byproducts from Starting Material Synthesis: The quality of your starting 4-ethoxyphenylacetic acid is crucial. Impurities from its synthesis, which can involve multi-step processes, may carry through. For instance, if prepared from phenetole, you might have residual intermediates.[1]

  • Williamson Ether Synthesis Route (from ethyl 4-hydroxyphenylacetate and an ethylating agent):

    • Phenolic Impurities: Unreacted ethyl 4-hydroxyphenylacetate is a very common impurity.[2] Its presence can lead to coloration, especially if exposed to air and light.

    • Side-Reaction Products: The Williamson ether synthesis can have a competing elimination reaction, especially with certain alkylating agents and reaction conditions. This can lead to the formation of alkene byproducts.[3][4]

    • Unreacted Ethylating Agent: Depending on the volatility of your ethylating agent (e.g., ethyl iodide, diethyl sulfate), it may remain in the crude product.

Q2: My TLC plate shows multiple spots. How can I identify which spot is my product?

A2: Thin-Layer Chromatography (TLC) is an essential tool for monitoring your reaction and purification.

  • Relative Polarity: this compound is an ester and will be relatively non-polar. In a common solvent system like ethyl acetate/hexane, it will have a higher Rf value (travel further up the plate) than its more polar precursors, 4-ethoxyphenylacetic acid or ethyl 4-hydroxyphenylacetate.

  • Visualization Techniques:

    • UV Light: As an aromatic compound, this compound and many of its likely aromatic impurities will be visible under a UV lamp (254 nm).[5]

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized. While your desired ester will be relatively unreactive, unreacted starting materials with hydroxyl groups (ethyl 4-hydroxyphenylacetate) or any alkene byproducts will show up as yellow/brown spots.

      • p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with a wide variety of functional groups to produce colored spots, which can help differentiate between closely running spots.

A recommended starting TLC solvent system is 20-30% ethyl acetate in hexane.[6]

Purification Troubleshooting

Q3: I performed a sodium bicarbonate wash, but my product is still showing acidic impurities on analysis (e.g., by NMR or IR). What went wrong?

A3: A basic wash is crucial for removing acidic impurities, but its effectiveness can be compromised.

  • Insufficient Washing: Ensure you are using a sufficient volume of a saturated sodium bicarbonate solution and performing multiple washes (at least 2-3 times). Check the pH of the aqueous layer after the final wash to ensure it is basic.

  • Emulsion Formation: Emulsions can trap impurities in the organic layer. If an emulsion forms, you can try to break it by adding brine (saturated NaCl solution).

  • Hydrolysis: While generally slow at room temperature with bicarbonate, prolonged exposure or the use of a stronger base (like sodium hydroxide) can lead to the hydrolysis of your ester back to 4-ethoxyphenylacetic acid. It is best to perform the wash quickly and without excessive heating.

Q4: My distillation is not giving a pure product, or the yield is very low.

A4: Distillation is a powerful purification technique for liquid products like this compound, but it requires careful execution.

  • Inadequate Separation: If your impurities have boiling points close to your product, a simple distillation may not be sufficient. In such cases, fractional distillation is necessary.[7] The efficiency of the separation depends on the number of theoretical plates in your distillation column.

  • Incorrect Pressure: The boiling point of this compound is relatively high. Distillation at atmospheric pressure may require high temperatures that could lead to decomposition. Vacuum distillation is highly recommended to lower the boiling point. The boiling point of the related compound, ethyl phenylacetate, is 229°C at atmospheric pressure and 120-125°C at 17.5 torr.[1][8] We can estimate the boiling point of this compound to be slightly higher due to its increased molecular weight.

  • Bumping/Uneven Boiling: Ensure smooth boiling by using a magnetic stir bar or boiling chips. Uneven boiling can lead to impure fractions being carried over.

Q5: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals.

A5: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Solvent Choice: The chosen solvent or solvent system is likely too good a solvent, or the cooling is too rapid. For esters, a common and effective recrystallization solvent system is a mixture of a more polar solvent in which the compound is soluble (like ethyl acetate or ethanol) and a less polar solvent in which it is less soluble (like hexane or heptane).[9][10]

  • Procedure:

    • Dissolve your crude product in a minimal amount of the hot, more polar solvent.

    • Slowly add the less polar solvent dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few more drops of the hot polar solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Purity: If the crude product is very impure, it can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a column chromatography, before attempting recrystallization.

Purification Protocols

Here are detailed, step-by-step methodologies for the primary purification techniques for this compound.

Workflow for Purification

PurificationWorkflow Crude Crude Ethyl 4-ethoxyphenylacetate Wash Aqueous Wash (NaHCO3, Brine) Crude->Wash Remove acidic impurities Dry Drying (e.g., MgSO4) Wash->Dry Remove water Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Purified_Oil Purified Oil Solvent_Removal->Purified_Oil Distillation Vacuum Distillation Purified_Oil->Distillation For liquid products Chromatography Column Chromatography Purified_Oil->Chromatography For difficult separations or solid products Final_Product Pure Ethyl 4-ethoxyphenylacetate Distillation->Final_Product Recrystallization Recrystallization Chromatography->Recrystallization Final polishing Recrystallization->Final_Product

Caption: General purification workflow for this compound.

Protocol 1: Liquid-Liquid Extraction and Washing

This protocol is essential for removing acidic or basic impurities and water-soluble byproducts.

Rationale: This step utilizes the differential solubility of the desired ester and impurities between an organic solvent and an aqueous phase. A weak base like sodium bicarbonate is used to deprotonate and solubilize acidic impurities (like unreacted carboxylic acid) into the aqueous layer without significantly hydrolyzing the ester product.

Step-by-Step Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. A typical volume is 5-10 mL of solvent per gram of crude product.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution one more time.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This helps to break any emulsions and remove the bulk of the dissolved water.

  • Drain the aqueous layer. Transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Fractional Vacuum Distillation

This is the preferred method for purifying larger quantities of liquid this compound.

Rationale: Distillation separates compounds based on differences in their boiling points. By applying a vacuum, the boiling points are lowered, preventing thermal decomposition of the product. Fractional distillation enhances the separation efficiency for compounds with close boiling points.

Step-by-Step Methodology:

  • Set up a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glassware joints are properly sealed with vacuum grease.

  • Place the crude, dried oil in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask gently in a heating mantle.

  • Collect any low-boiling fractions (likely residual solvent or volatile impurities) in a separate receiving flask.

  • Stop the distillation when the temperature begins to rise again or when only a small residue remains in the distillation flask.

Protocol 3: Column Chromatography

This technique is useful for smaller scale purifications or when distillation is not effective.

Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. Less polar compounds (like the desired ester) will travel down the column faster than more polar impurities (like unreacted starting materials).

Chromatography cluster_0 Column Chromatography Setup cluster_1 Elution Profile Solvent Mobile Phase (e.g., Ethyl Acetate/Hexane) Column Silica Gel Column Solvent->Column Sample Crude Sample (adsorbed on silica) Fractions Collection of Fractions elution_start Start elution_product This compound (Less Polar) elution_start->elution_product Elutes First elution_impurity Impurities (e.g., Ethyl 4-hydroxyphenylacetate) (More Polar) elution_product->elution_impurity Elutes Later

Caption: Visualization of column chromatography for purification.

Step-by-Step Methodology:

  • Prepare a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel by removing the solvent under vacuum.

  • Carefully add the dried sample-silica mixture to the top of the column.

  • Begin eluting the column with a non-polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

Quantitative and qualitative assessment of purity is paramount.

Technique Purpose Expected Observations for Pure this compound
TLC Quick purity check and monitoring of purificationA single spot under UV light and with appropriate stains.
GC-MS Quantitative purity assessment and identification of volatile impuritiesA single major peak with the correct mass spectrum.[2][11][12]
¹H NMR Structural confirmation and detection of proton-containing impuritiesClean spectrum with characteristic peaks for the ethoxy and phenylacetate moieties. Absence of peaks corresponding to unreacted starting materials.
FT-IR Functional group analysisStrong C=O stretch for the ester (~1735 cm⁻¹), C-O stretches, and aromatic C-H and C=C bands. Absence of a broad O-H stretch from carboxylic acid or phenol impurities.

References

  • Organic Syntheses. ethyl phenylacetate. [Link]

  • PubChem. Ethyl 4-hydroxyphenylacetate. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for preparing 4-ethoxy phenylacetic acid.
  • FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]

  • Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. [Link]

  • Google Patents.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents.
  • ChemRxiv. Comparative Gas Chromatography-Mass Spectrometry Profiling of Ethylacetate Extracts From Azanza Garckeana Seeds and Roots. [Link]

  • ResearchGate. Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • ResearchGate. How can I remove ethyl acetate ?. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Journal of Chemical Technology and Metallurgy. REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. [Link]

  • SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. [Link]

  • Pearson. Fischer Esterification Practice Questions & Answers. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Scentspiracy. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Madison. 5. Thin Layer Chromatography. [Link]

  • Journal of Materials and Environmental Science. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link]

  • ResearchGate. How to purify esterefication product?. [Link]

  • ResearchGate. Simple recrystallization method for obtaining pure compound (natural product)?. [Link]

  • YouTube. Fischer Esterification | Mechanism + Easy TRICK!. [Link]

  • University of California, Irvine. 4. Crystallization. [Link]

  • Google Patents.
  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • University of Washington. KINETICS OF HYDROLYSIS OF ETHYL ACETATE. [Link]

  • GEA. Chemical refining. [Link]

  • DergiPark. Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]

  • J-Stage. Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [Link]

  • Google Patents. Method of neutralizing and completely removing salts before distilling crude high-boiling esters.
  • ResearchGate. TLC analysis of ethyl acetate fraction using different solvent systems and visualising agents. [Link]

  • DergiPark. Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]

  • Reddit. Why is ethyl acetate (polar solvent) used as mobile phase for TLC when silica plate (stationary) is polar?. [Link]

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Ethyl 4-ethoxyphenylacetate stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-ethoxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues of this compound. By understanding the underlying chemical principles and potential pitfalls, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of this compound.

Q1: What is the recommended way to store this compound to ensure its stability?

A: Based on stability data for structurally similar esters like ethyl phenylacetate, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Protection from moisture is crucial to prevent hydrolysis. For long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of any potential degradation reactions.

Q2: My sample of this compound has developed an off-odor. What could be the cause?

A: The development of an off-odor often indicates chemical degradation.[1] The most probable cause is hydrolysis of the ester bond, which would release ethanol and 4-ethoxyphenylacetic acid. While ethanol has a characteristic odor, other minor degradation byproducts could also contribute to an unusual smell. It is recommended to verify the purity of the material using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), before further use.

Q3: Is this compound sensitive to light?

Q4: Can I use a strong base to deprotect the ester? What are the risks?

A: Yes, a strong base will readily hydrolyze the ester bond of this compound to form the corresponding carboxylate salt (4-ethoxyphenylacetate) and ethanol. This is a common synthetic transformation. However, if your intention is not to hydrolyze the ester, exposure to strong bases (and strong acids) should be avoided as it will lead to rapid degradation of the compound.[1] The reaction is typically irreversible under standard conditions.

Troubleshooting Guide: Degradation Issues in Experiments

This section provides a structured approach to identifying and resolving common degradation-related problems encountered during the use of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., changing peak areas in chromatography). Ongoing degradation of the analyte in solution. 1. Check Solvent pH: Ensure the solvent used for sample preparation is neutral and free of acidic or basic contaminants. Buffering the solution may be necessary for extended analyses. 2. Solvent Purity: Use high-purity, fresh solvents. Older solvents can absorb atmospheric CO2 (acidic) or leach contaminants from containers. 3. Temperature: Keep sample vials in a cooled autosampler to minimize thermal degradation during long analytical runs.
Appearance of new, unexpected peaks in chromatograms over time. Formation of degradation products. 1. Identify Degradants: Use a mass spectrometer coupled with your chromatograph (LC-MS or GC-MS) to identify the molecular weights of the new peaks. The expected primary hydrolytic degradant is 4-ethoxyphenylacetic acid. 2. Perform Forced Degradation: To confirm the identity of the degradation products, intentionally degrade a small sample of this compound under controlled acidic, basic, and oxidative conditions. Compare the resulting chromatograms with your sample.
Low assay or purity results for a freshly opened container. Improper storage or handling prior to receipt, or inherent instability. 1. Verify Certificate of Analysis (CoA): Compare your results with the supplier's CoA. 2. Test a New Lot: If possible, analyze a sample from a different, unopened lot to rule out a lot-specific issue. 3. Contact Supplier: If discrepancies persist, contact the supplier's technical support with your analytical data.
Precipitate formation in aqueous solutions. Hydrolysis to the less soluble 4-ethoxyphenylacetic acid. 1. Solubility Check: The parent ester has limited water solubility. Ensure you are working within its solubility limits. 2. pH Adjustment: If hydrolysis has occurred, the resulting carboxylic acid may be less soluble at neutral or acidic pH. Adjusting the pH to be more basic could redissolve the precipitate as the carboxylate salt.

Understanding Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of its ester functional group. The following are the most probable degradation pathways.

Hydrolysis

The most common degradation pathway for esters is hydrolysis. This reaction involves the cleavage of the ester bond by water. It can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate anion and ethanol. Studies on similar aryl phenylacetates confirm that hydrolysis is first order in both the ester and hydroxide ion concentration.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis E4E_acid This compound Protonation Protonation (H3O+) E4E_acid->Protonation Intermediate_acid Protonated Ester Protonation->Intermediate_acid Nucleophilic_Attack_acid Nucleophilic Attack (H2O) Intermediate_acid->Nucleophilic_Attack_acid Tetrahedral_Intermediate_acid Tetrahedral Intermediate Nucleophilic_Attack_acid->Tetrahedral_Intermediate_acid Proton_Transfer Proton Transfer Tetrahedral_Intermediate_acid->Proton_Transfer Leaving_Group_Departure Departure of Ethanol Proton_Transfer->Leaving_Group_Departure Products_acid 4-Ethoxyphenylacetic Acid + Ethanol Leaving_Group_Departure->Products_acid E4E_base This compound Nucleophilic_Attack_base Nucleophilic Attack (OH-) E4E_base->Nucleophilic_Attack_base Tetrahedral_Intermediate_base Tetrahedral Intermediate Nucleophilic_Attack_base->Tetrahedral_Intermediate_base Leaving_Group_Departure_base Departure of Ethoxide Tetrahedral_Intermediate_base->Leaving_Group_Departure_base Products_base 4-Ethoxyphenylacetate + Ethanol Leaving_Group_Departure_base->Products_base

Figure 1: Hydrolysis pathways for this compound.
Thermal Decomposition

While stable under normal storage conditions, esters can decompose at elevated temperatures.[3] For simple esters like ethyl acetate, thermal decomposition can proceed through a concerted mechanism via a six-membered transition state to yield an alkene and a carboxylic acid.[4] By analogy, heating this compound to high temperatures could potentially lead to the formation of ethylene and 4-ethoxyphenylacetic acid.[3][4]

Thermal_Decomposition Start This compound Condition High Temperature (Δ) Start->Condition Transition_State Six-membered Transition State Condition->Transition_State forms Products 4-Ethoxyphenylacetic Acid + Ethylene Transition_State->Products decomposes to

Figure 2: Plausible thermal decomposition pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation profile of a compound and for developing stability-indicating analytical methods.[5][6][7]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or GC system with a mass spectrometer (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with methanol to the initial concentration.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • Neutralize with 1 M HCl and dilute with methanol to the initial concentration.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed sample in methanol to a concentration of 1 mg/mL.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating method (e.g., LC-MS or GC-MS).

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Methanol Acid Acidic (1M HCl, 60°C) Stock->Acid Base Basic (1M NaOH, RT) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Analysis Analyze by LC-MS or GC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal Thermal (Solid, 105°C) Thermal->Analysis Compare Compare stressed samples to unstressed control Analysis->Compare Identify Identify Degradation Products Compare->Identify

Figure 3: Workflow for a forced degradation study.

References

  • PubChem. (n.d.). Ethyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Torre, P., Converti, A., Domínguez, J. M., Gioielli, L. A., Pitombo, R. N., & Molinari, F. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]

  • Patel, K. et al. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Nikolova, S. et al. (2012). Application of ortho-acylated phenylacetic acid esters to the synthesis of 1-substituted isochromanes.
  • ResearchGate. (n.d.). -Thermal decomposition of ethyl acetate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ethyl phenylacetate. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835.
  • ResearchGate. (n.d.).
  • Ji, Y., Ferronato, C., Salvador, A., Yang, X., & Chovelon, J. M. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 847.
  • Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. (n.d.). Universidad San Francisco de Quito USFQ. Retrieved from [Link]

  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.
  • Singh, S., & Kumar, V. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(3), 112-116.
  • ResearchGate. (2018, October 3). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Retrieved from [Link]

  • KINETICS OF HYDROLYSIS OF ETHYL ACETATE. (n.d.). Retrieved from [Link]

  • Reddy, P. S., & Reddy, Y. R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38295-38298.
  • Liu, S., Zhou, C., & Chen, G. (2019). Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study. ACS Omega, 4(7), 12217–12223.
  • Um, I. H., Lee, E. J., & Lee, J. Y. (2001). Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2023-2027.

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Avoiding byproduct formation in phenylethyl ether chloromethylation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for the chloromethylation of phenylethyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. As a Senior Application Scientist, I will provide you with in-depth technical knowledge and practical troubleshooting advice to help you navigate the complexities of this reaction and achieve high yields of your desired product while minimizing the formation of troublesome byproducts.

Understanding the Challenge: Byproducts in Phenylethyl Ether Chloromethylation

The chloromethylation of phenylethyl ether, a variation of the Blanc-Quelet reaction, is a powerful method for introducing a chloromethyl group onto the aromatic ring.[1] This functional group serves as a versatile handle for further synthetic transformations.[2] However, the reaction is often plagued by the formation of unwanted byproducts, primarily diarylmethanes and, under certain conditions, the highly carcinogenic bis(chloromethyl) ether (BCME).[3] The activating nature of the ethoxy group in phenylethyl ether makes the aromatic ring highly susceptible to further electrophilic attack, exacerbating the formation of diarylmethane byproducts.[2]

This guide will provide you with a comprehensive understanding of the factors that influence byproduct formation and equip you with the knowledge to control them effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should be concerned about during the chloromethylation of phenylethyl ether?

A1: The two main byproducts of concern are:

  • Diarylmethanes: These are formed when the initially produced chloromethylated phenylethyl ether reacts with another molecule of phenylethyl ether in a Friedel-Crafts alkylation side reaction.[3] Given the electron-donating nature of the ethoxy group, both the starting material and the product are highly activated, making this a common and often significant byproduct.[2]

  • Bis(chloromethyl) ether (BCME): This is a highly carcinogenic byproduct that can form when formaldehyde and hydrogen chloride are used as the chloromethylating agents.[3] Its formation is a serious safety concern and necessitates careful handling and quenching procedures.

A third consideration is the formation of isomeric products . Chloromethylation can occur at the ortho or para position relative to the ethoxy group. Controlling the regioselectivity is often crucial for the desired downstream applications.

Q2: How does the choice of catalyst affect the formation of diarylmethane byproducts?

A2: The choice of Lewis acid catalyst is a critical factor in controlling the formation of diarylmethanes.[3] Stronger Lewis acids, such as aluminum chloride (AlCl₃), tend to promote the Friedel-Crafts alkylation reaction that leads to diarylmethane formation.[3] Milder Lewis acids, such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄), are often preferred for chloromethylating activated aromatic rings like phenylethyl ether as they can provide a better balance between the desired chloromethylation and the unwanted diarylmethane formation.[4] In some cases, for highly activated substrates, even weaker catalysts or simply a protic acid may be sufficient.[2]

Q3: What role does reaction temperature play in controlling byproduct formation?

A3: Higher reaction temperatures generally increase the rate of all reactions, including the formation of byproducts. Specifically, elevated temperatures significantly favor the formation of diarylmethanes.[3] Therefore, maintaining a low and controlled reaction temperature is crucial for minimizing this unwanted side reaction. It is often advisable to perform the reaction at or below room temperature, and in some cases, cooling the reaction mixture may be necessary.

Q4: How can I control the ortho vs. para selectivity of the chloromethylation?

A4: The ethoxy group is an ortho, para-director. The para product is generally favored due to reduced steric hindrance. To maximize the formation of the para isomer, you can:

  • Use a bulkier catalyst: A larger catalyst complex may sterically hinder the approach to the ortho position.

  • Employ a lower reaction temperature: Lower temperatures can enhance the kinetic preference for the less sterically hindered para position.

  • Choice of chloromethylating agent: While less studied for this specific substrate, the nature of the electrophile can influence regioselectivity.

Q5: Are there safer alternatives to the traditional formaldehyde/HCl chloromethylation method to avoid BCME formation?

A5: Yes, using chloromethyl methyl ether (CMME) or other chloromethyl alkyl ethers can be an alternative. However, it is important to note that these reagents themselves are often prepared from formaldehyde and HCl and may contain residual BCME. They are also considered potential carcinogens.[5] A safer approach involves the in situ generation of the chloromethylating agent under controlled conditions. For instance, the reaction between an acetal and an acid halide, catalyzed by zinc(II) salts, can produce haloalkyl ethers in high yield, which can be used directly.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of diarylmethane byproduct 1. Reaction temperature is too high.2. Strong Lewis acid catalyst (e.g., AlCl₃) is being used.3. High concentration of the chloromethylated product.4. Extended reaction time.1. Lower the reaction temperature (consider 0-10 °C).2. Switch to a milder Lewis acid catalyst such as ZnCl₂ or SnCl₄.3. Use a higher ratio of phenylethyl ether to the chloromethylating agent.4. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.
Low conversion of phenylethyl ether 1. Catalyst is not active enough.2. Insufficient amount of chloromethylating agent.3. Reaction time is too short.1. Consider a slightly more active catalyst or increase the catalyst loading.2. Ensure a slight excess of the chloromethylating agent is used.3. Extend the reaction time, while carefully monitoring for byproduct formation.
Formation of multiple isomeric products 1. Reaction conditions favor a mixture of ortho and para substitution.1. Lower the reaction temperature to favor the para isomer.2. Experiment with different Lewis acid catalysts to assess their impact on regioselectivity.
Difficulty in purifying the product 1. Similar boiling points or polarities of the product and byproducts.1. For diarylmethanes, fractional distillation under reduced pressure can be effective.2. Column chromatography on silica gel is a reliable method for separating isomers and other impurities.[7]

Visualizing the Reaction and Byproduct Formation

Reaction Mechanism

Chloromethylation Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HCHO Formaldehyde Electrophile [CH₂OH]⁺ or [CH₂Cl]⁺ Electrophile HCHO->Electrophile Protonation & Activation HCl HCl HCl->Electrophile ZnCl2 ZnCl₂ (Catalyst) ZnCl2->Electrophile Sigma_Complex Sigma Complex (Intermediate) Electrophile->Sigma_Complex PEE Phenylethyl Ether PEE->Sigma_Complex Nucleophilic Attack Product Chloromethylated Phenylethyl Ether Sigma_Complex->Product Rearomatization (-H⁺)

Caption: Mechanism of phenylethyl ether chloromethylation.

Byproduct Formation Pathway

Byproduct Formation PEE Phenylethyl Ether Product Desired Product: Chloromethyl Phenylethyl Ether PEE->Product Chloromethylation (Desired Reaction) Diarylmethane Byproduct: Diarylmethane PEE->Diarylmethane Reacts with Product Chloromethylating_Agent Chloromethylating Agent (e.g., HCHO/HCl) Chloromethylating_Agent->Product Product->Diarylmethane Friedel-Crafts Alkylation (Side Reaction)

Caption: Formation of diarylmethane byproduct.

Recommended Protocol for Selective Chloromethylation of Phenylethyl Ether

This protocol is designed to favor the formation of the para-chloromethylated product while minimizing diarylmethane formation.

Materials:

  • Phenylethyl ether

  • Paraformaldehyde

  • Anhydrous zinc chloride (ZnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • 1,2-Dichloroethane (DCE) or another suitable chlorinated solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize excess HCl), add phenylethyl ether and 1,2-dichloroethane.

  • Catalyst Addition: Add anhydrous zinc chloride to the stirred solution.

  • Temperature Control: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a mixture of paraformaldehyde and concentrated hydrochloric acid dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. Avoid prolonged reaction times to minimize diarylmethane formation.

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired product from any unreacted starting material and diarylmethane byproducts.[5][8]

Experimental Workflow Diagram

Experimental Workflow Start Start Setup Assemble Reaction Apparatus Start->Setup Charge_Reactants Charge Phenylethyl Ether, Solvent, and ZnCl₂ Setup->Charge_Reactants Cool Cool to 0-5 °C Charge_Reactants->Cool Add_Reagents Slowly Add Paraformaldehyde/HCl Cool->Add_Reagents Monitor Monitor Reaction by TLC/GC Add_Reagents->Monitor Workup Quench with Ice Water, Wash, and Dry Monitor->Workup Purify Purify by Distillation or Chromatography Workup->Purify End Obtain Pure Product Purify->End

Caption: Step-by-step experimental workflow.

References

Sources

Technical Support Center: Phase Transfer Catalyst (PTC) Optimization for Cyanidation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing phase transfer catalyzed (PTC) cyanidation reactions. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing a nitrile functional group via nucleophilic substitution. We will move beyond basic protocols to explore the causality behind common experimental failures and provide actionable, field-tested solutions to enhance reaction efficiency, yield, and selectivity.

Section 1: Troubleshooting Guide for Common Issues

This section addresses the most frequent challenges encountered during PTC cyanidation experiments. Each problem is presented with potential root causes and validated solutions.

Problem 1: Low or No Reaction Conversion

You've set up your reaction—an organic substrate, a cyanide salt (NaCN or KCN), a solvent, and your chosen phase transfer catalyst—but analysis (TLC, GC, HPLC) shows little to no formation of the desired nitrile product.

Potential Cause A: Incorrect Catalyst Selection or Inactivity

  • The Science: The efficacy of a phase transfer catalyst hinges on its ability to form a lipophilic ion pair with the cyanide anion (CN⁻), extract it from the aqueous or solid phase, and present it to the organic substrate in the organic phase.[1][2] The catalyst's structure (e.g., alkyl chain length) dictates its solubility and efficiency in a given solvent system. A catalyst that is too hydrophilic will remain in the aqueous phase, while one that is too lipophilic might not efficiently exchange ions at the interface.

  • Troubleshooting Steps:

    • Evaluate Catalyst Lipophilicity: For common non-polar organic solvents (e.g., toluene, xylenes), a catalyst with higher lipophilicity, such as tetrabutylammonium bromide (TBAB) or methyltricaprylylammonium chloride (Aliquat® 336), is often required.[3] For more polar solvents, a less lipophilic catalyst might be suitable.

    • Consider the Anion: If your substrate is an alkyl bromide or iodide, using a bromide or iodide-containing catalyst (e.g., TBAB, TBAI) can be beneficial due to the "in-situ" generation of a more reactive alkyl iodide.

    • Screen a Panel of Catalysts: The optimal catalyst is system-dependent. It is highly recommended to screen a small panel of common catalysts to identify the most effective one for your specific substrate and conditions.

Catalyst Common Abbreviation Key Characteristics Typical Use Case
Tetrabutylammonium BromideTBABModerately lipophilic, good general-purpose catalyst.Alkyl halides in aromatic solvents.
Tetrabutylammonium IodideTBAIMore active than TBAB for alkyl chlorides/bromides due to halide exchange.Enhancing reactivity for less reactive alkyl halides.
Methyltricaprylylammonium ChlorideAliquat® 336Highly lipophilic, high thermal stability.[4]High-temperature reactions; systems with very non-polar solvents.[4]
Hexadecyltributylphosphonium BromideHigh thermal stability, but can be sensitive to strong bases.[5]High-temperature applications where quaternary ammonium salts might decompose.
18-Crown-6Crown ether, excellent for complexing with K⁺ ions.Solid-liquid PTC with KCN, particularly in non-polar solvents.

Potential Cause B: Inhibition by Water

  • The Science: While some water is necessary for liquid-liquid PTC, excessive water can be detrimental. Water molecules form a hydration shell around the cyanide anion, reducing its nucleophilicity and impeding its extraction into the organic phase by the catalyst.[6][7] This is a primary cause of slow or stalled reactions.[7] In fact, it is a common misconception that all of the cyanide salt must be dissolved in water for the reaction to proceed.[7]

  • Troubleshooting Steps:

    • Use Concentrated or Solid Cyanide: Instead of a dilute aqueous solution of NaCN/KCN, use a highly concentrated solution or even the solid salt directly (solid-liquid PTC).[6] The catalyst can extract the cyanide anion from the surface of the solid crystal lattice.[7]

    • Minimize Water Content: If a liquid-liquid system is necessary, use the minimum amount of water required to create a slurry or a saturated solution of the cyanide salt.

    • Avoid Ethanol/Water Mixtures: Using ethanol as a solvent with aqueous cyanide is often counterproductive, as the presence of water can lead to the formation of hydroxide ions, which compete with cyanide and can lead to alcohol byproducts.[8]

Potential Cause C: Insufficient Agitation

  • The Science: PTC reactions are interfacial processes. The rate of reaction is directly proportional to the interfacial surface area between the organic and aqueous/solid phases.[9] Poor mixing results in a low surface area, limiting the rate at which the catalyst can shuttle anions and thus throttling the overall reaction rate.

  • Troubleshooting Steps:

    • Increase Stirring Speed: Ensure the reaction mixture is being stirred vigorously to create a fine emulsion or dispersion. For lab-scale reactions, a magnetic stir bar may be insufficient; mechanical overhead stirring is often necessary.

    • Check for Sticking Solids: In solid-liquid PTC, ensure that the solid cyanide salt is not caked at the bottom of the flask but is well-suspended in the liquid.

Problem 2: Catalyst Deactivation or Apparent "Poisoning"

The reaction starts well but then slows down or stops completely before reaching full conversion.

Potential Cause A: Thermal Decomposition of the Catalyst

  • The Science: Quaternary ammonium salts, especially those with beta-hydrogens, can undergo Hofmann elimination at elevated temperatures, destroying the catalyst. The stability limit depends on the catalyst's structure and the counter-ion. Phosphonium salts generally exhibit higher thermal stability than ammonium salts.[5]

  • Troubleshooting Steps:

    • Verify Catalyst Stability: Check the manufacturer's data for the thermal stability limit of your catalyst. Tetrabutylammonium salts, for instance, can start to decompose above 120-130 °C.

    • Select a More Stable Catalyst: If high temperatures are required, switch to a more robust catalyst like Aliquat® 336 or a phosphonium salt.

    • Lower Reaction Temperature: If possible, optimize other parameters (catalyst loading, concentration) to allow the reaction to proceed at a lower, safer temperature.

Potential Cause B: Presence of "Cyanicides" or Other Impurities

  • The Science: In contexts like mineral processing, certain elements are known as "cyanicides" because they react with and consume cyanide, making it unavailable for the desired reaction.[10] In organic synthesis, impurities in the substrate or solvent can act as catalyst poisons.[11] For example, sulfur compounds can bind to the catalyst's active sites.[11] Acidic impurities can also protonate the cyanide, forming HCN gas and reducing the concentration of the active nucleophile.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure your substrate and solvent are free from acidic or sulfur-containing impurities.

    • Maintain pH: The reaction should be kept basic (pH > 10.5) to prevent the formation of volatile and highly toxic HCN gas and to ensure cyanide remains in its anionic, nucleophilic form.[12] Use a "protective base" like NaOH or KOH if necessary.[12]

    • Consider Pre-treatment: In cases with known reactive impurities, a pre-treatment step, such as a basic wash of the organic phase, may be necessary.

Problem 3: Significant Byproduct Formation

The desired nitrile is formed, but significant quantities of byproducts are also observed, complicating purification and reducing yield.

Potential Cause A: Competing Elimination Reaction (Dehydrohalogenation)

  • The Science: The cyanide ion is not only a nucleophile but also a base. For secondary or sterically hindered primary alkyl halides, cyanide can abstract a proton from the beta-carbon, leading to an E2 elimination reaction that forms an alkene byproduct. It is possible to adjust PTC conditions to alter the ratio of nucleophilicity to basicity for the cyanide ion.[4]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions and are more favored at higher temperatures.

    • Choose a Less Hindered Substrate: If possible, redesign the synthesis to use a primary, less-hindered halide.

    • Optimize the Catalyst/Solvent System: A less polar solvent can sometimes favor substitution over elimination. The goal is to achieve high yields for the substitution product while minimizing dehydrohalogenation.[4]

Potential Cause B: Reaction with the Solvent

  • The Science: Certain solvents are not inert under PTC conditions. Dichloromethane (DCM), for example, has an active methylene group and can be alkylated by nucleophiles in the presence of a base, consuming your nucleophile and creating impurities.[6]

  • Troubleshooting Steps:

    • Select an Inert Solvent: Choose a more robust solvent like toluene, xylene, or chlorobenzene for the organic phase.

    • Avoid Reactive Solvents: Do not use protic solvents like ethanol or reactive halogenated solvents like DCM or chloroform unless their reactivity is specifically desired.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best phase transfer catalyst to start with? For initial screening, TBAB (Tetrabutylammonium Bromide) is an excellent starting point for many liquid-liquid cyanidation reactions due to its balanced properties and moderate cost.[6] For solid-liquid systems or reactions requiring higher temperatures (>120 °C), Aliquat® 336 is a more robust choice.[4]

Q2: What is a typical catalyst loading? Screening reactions for new PTC applications typically start with 5-20 mole% of the catalyst relative to the limiting reagent.[6] Highly optimized industrial processes may use as little as 1-2 mole%. Using excessive catalyst (e.g., 50 mole%) is rarely necessary, economically unviable, and can complicate product purification.[6]

Q3: What are the key safety considerations for PTC cyanidation?

  • Cyanide Toxicity: Sodium and potassium cyanide are highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • HCN Gas Formation: The reaction mixture must be kept basic (pH > 10.5) at all times to prevent the formation of highly toxic and volatile hydrogen cyanide (HCN) gas.[12] Have a quench solution (e.g., sodium hypochlorite/bleach) ready to neutralize any spills.

  • Exothermic Reactions: Cyanidation reactions can be exothermic. Monitor the reaction temperature carefully, especially during scale-up, and have a cooling bath available.

Q4: How can I monitor the progress of my reaction? The most common methods are GC (Gas Chromatography) and HPLC (High-Performance Liquid Chromatography). A small aliquot of the organic phase can be periodically withdrawn, diluted, and analyzed to determine the consumption of starting material and the formation of the product. This allows for the generation of a kinetic profile to determine when the reaction is complete. For accurate quantification, use an internal standard.

Section 3: Standard Operating Protocols

Protocol 1: General Procedure for Catalyst Screening in PTC Cyanidation
  • Setup: To five identical reaction vials equipped with magnetic stir bars, add your organic substrate (1.0 eq), an internal standard for GC/HPLC analysis (e.g., dodecane), and the organic solvent (e.g., toluene).

  • Catalyst Addition: To each vial, add a different phase transfer catalyst (e.g., TBAB, TBAI, Aliquat® 336, a phosphonium salt, 18-Crown-6) at a consistent loading (e.g., 10 mol%).

  • Cyanide Addition: Add solid potassium cyanide (KCN) (e.g., 1.5 eq) to each vial. Note: This establishes a solid-liquid PTC system, which is often more efficient.

  • Reaction: Place the vials in a pre-heated reaction block at the desired temperature (e.g., 90 °C) and begin vigorous stirring.

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from the organic layer of each vial. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by GC or HPLC to determine the conversion percentage.

  • Analysis: Plot conversion versus time for each catalyst to identify the most active and efficient catalyst for your specific transformation.

Protocol 2: Reaction Monitoring by GC
  • Sample Preparation: Withdraw ~50 µL of the organic phase from the vigorously stirred reaction mixture. Immediately dilute it into a GC vial containing 1 mL of a solvent like ethyl acetate.

  • Instrumentation: Use a GC equipped with a Flame Ionization Detector (FID) and a capillary column suitable for your analytes (e.g., a DB-5 or equivalent).

  • Method: Develop a temperature gradient method that provides good separation between the starting material, product, and internal standard.

  • Calibration: Create a calibration curve for your starting material and product relative to the internal standard to calculate response factors.

  • Calculation: Use the peak areas and response factors to accurately calculate the concentration of both the reactant and product at each time point, allowing you to determine the reaction conversion and yield.

Section 4: Diagrams and Workflows

PTC Cyanidation Catalytic Cycle

PTC_Cyanidation Fig 1: The Starks' extraction mechanism for PTC cyanidation. cluster_organic Organic Phase cluster_aqueous Aqueous / Solid Phase RX Substrate (R-X) RCN Product (R-CN) RX->RCN Reaction QX Q⁺X⁻ QCN Q⁺CN⁻ (Ion Pair) QCN->RX Nucleophilic Attack NaX Byproduct (Na⁺X⁻) NaCN Cyanide Source (Na⁺CN⁻) QX->NaCN Anion Exchange

Caption: PTC catalytic cycle showing anion exchange and reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Fig 2: Decision tree for troubleshooting low conversion. start Problem: Low Conversion q_catalyst Is catalyst appropriate for the solvent/temperature? start->q_catalyst s_catalyst Action: Screen different catalysts (TBAB, Aliquat 336). Verify thermal stability. q_catalyst->s_catalyst No q_water Is excess water present? q_catalyst->q_water Yes end Re-evaluate Reaction s_catalyst->end s_water Action: Use solid NaCN/KCN or a saturated aqueous solution. Minimize water. q_water->s_water Yes q_agitation Is agitation vigorous? q_water->q_agitation No s_water->end s_agitation Action: Increase stir rate. Use overhead mechanical stirring. q_agitation->s_agitation No q_temp Is temperature optimal? q_agitation->q_temp Yes s_agitation->end s_temp Action: Increase temperature, but stay below catalyst decomposition limit. q_temp->s_temp No q_temp->end Yes s_temp->end

Caption: A logical workflow for diagnosing low reaction conversion.

References

  • PTC Organics, Inc. (n.d.). PTC Cyanation. Retrieved from [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Technology for Aiding the Cyanide Leaching of Gold Ores. MDPI. Retrieved from [Link]

  • Starks, C. M., & Owens, R. M. (1973). Phase-transfer catalysis. II. Kinetic details of cyanide displacement on 1-halooctanes. Journal of the American Chemical Society. Retrieved from [Link]

  • Clark, J. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]

  • Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. NCBI Bookshelf. Retrieved from [Link]

  • 911Metallurgist. (2016). Gold Metallurgy & Leaching in Cyanicides. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. Retrieved from [Link]

  • OI Analytical. (n.d.). Cyanide Analysis Guide. Retrieved from [Link]

  • Chemistry For Everyone. (2023). What Causes Catalyst Deactivation And Poisoning?. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Halpern, M. (2019). 3 Common and Very Costly Misconceptions About PTC Cyanide Systems. PTC Organics, Inc. Retrieved from [Link]

  • The South African Institute of Mining and Metallurgy. (2001). Cyanide control in the metallurgical process of gold extraction in AngloGold (S.A.). Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • ResearchGate. (2015). Aromatic Chloride to Nitrile Transformation: Medicinal and Synthetic Chemistry. Retrieved from [Link]

  • 911Metallurgist. (2015). Cyanide Leaching and Decomposition of Pyrrhotite. Retrieved from [Link]

  • MDPI. (2022). Optimization of Copper Recovery from Cyanide Leaching Solutions Used in Gold–Copper Ore Processing Using Probabilistic–Deterministic Experimental Design. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. Retrieved from [Link]

  • ResearchGate. (2017). Optimizing and evaluating the operational factors affecting the cyanide leaching circuit of the Aghdareh gold processing plant using a CCD model. Retrieved from [Link]

  • Global Scientific Journal. (2019). Recent advances in analytical methods for cyanide determination in different matrices: A Review. Retrieved from [Link]

  • MDPI. (2023). Removal of Cyanide in Gold Cyanide Residues through Persulfate-Advanced Oxidation Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746185B - Preparation process of aromatic nitrile compound.
  • Google Patents. (n.d.). US6846946B2 - Process for making organic products and improving the quality of non-product streams using phase transfer catalysis.
  • ResearchGate. (2019). (PDF) Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • ResearchGate. (2012). Evaluation of kinetic and diffusion phenomena in cyanide leaching of crushed and run-of-mine gold ores. Retrieved from [Link]

  • Scilit. (n.d.). Techniques for the Determination of Cyanide in a Process Environment: A Review. Retrieved from [Link]

  • ResearchGate. (2013). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Retrieved from [Link]

  • Little Flower College Guruvayoor. (n.d.). phase transfer catalyst. Retrieved from [Link]

  • MDPI. (2021). A Review of the Cyanidation Treatment of Copper-Gold Ores and Concentrates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Can aromatic rings be cyanated using cyanide as a nucleophile?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • YouTube. (2021). Catalyst deactivation. Retrieved from [Link]

  • OUCI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Ethyl 4-ethoxyphenylacetate Production in the Lab

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the laboratory synthesis of Ethyl 4-ethoxyphenylacetate. As a key intermediate in the synthesis of various active pharmaceutical ingredients, robust and scalable production is crucial. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and efficient scale-up process.

I. Reaction Overview: The Williamson Ether Synthesis

The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of Ethyl 4-hydroxyphenylacetate to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, typically ethyl iodide, in an SN2 reaction.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products ethyl_hydroxyphenylacetate Ethyl 4-hydroxyphenylacetate phenoxide Phenoxide Intermediate ethyl_hydroxyphenylacetate->phenoxide Deprotonation base Base (e.g., NaH, K2CO3) base_conjugate Base Conjugate Acid base->base_conjugate base->phenoxide ethyl_iodide Ethyl Iodide ethyl_ethoxyphenylacetate This compound ethyl_iodide->ethyl_ethoxyphenylacetate salt Salt (e.g., NaI, KI) ethyl_iodide->salt Displacement phenoxide->ethyl_ethoxyphenylacetate SN2 Attack

Caption: General workflow of the Williamson ether synthesis for this compound.

II. Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common questions encountered when moving from a small-scale to a larger-scale laboratory synthesis of this compound.

Q1: What are the critical parameters to consider when scaling up this reaction?

A1: When scaling up the Williamson ether synthesis for this compound, the following parameters are critical:

  • Heat Management: The deprotonation step, especially with strong bases like sodium hydride (NaH), can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and posing a safety risk. A robust cooling system and controlled, portion-wise addition of the base are essential.

  • Reagent Purity: The purity of starting materials, particularly the Ethyl 4-hydroxyphenylacetate and the base, is crucial. Impurities can lead to unwanted side reactions and complicate purification. Ensure all reagents are of high purity and handled under appropriate conditions to prevent degradation.

  • Solvent Choice and Volume: The choice of a suitable solvent is critical for reaction efficiency. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the cation of the alkoxide, leading to a more reactive nucleophile[1]. The solvent volume should be sufficient to ensure proper mixing and heat transfer, but excessive solvent can slow down the reaction rate and increase processing time and cost.

  • Stirring and Mixing: Efficient stirring is vital to maintain a homogenous reaction mixture, especially when dealing with slurries (e.g., with potassium carbonate as the base). Inadequate mixing can lead to localized hot spots and incomplete reaction. For larger volumes, mechanical overhead stirrers are recommended over magnetic stir bars.

  • Reaction Time: Reaction times may need to be adjusted during scale-up. It is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating[1].

Q2: Which base is most suitable for a gram-scale synthesis?

A2: The choice of base depends on the desired reaction conditions and safety considerations:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion[2]. It is often used in a dispersion in mineral oil, which needs to be washed off with a non-polar solvent like hexane before use. The reaction with NaH is highly exothermic and produces hydrogen gas, requiring an inert atmosphere (e.g., nitrogen or argon) and careful temperature control.

  • Potassium Carbonate (K₂CO₃): A milder, solid base that is easier and safer to handle than NaH[3]. It is often used in polar aprotic solvents like DMF or acetone. While the reaction may be slower and require higher temperatures, it is a good option for processes where the use of NaH is not desirable. The use of a phase-transfer catalyst can enhance the reaction rate when using carbonate bases[1].

Q3: Is a phase-transfer catalyst necessary for this reaction?

A3: A phase-transfer catalyst (PTC) is not always necessary but can be highly beneficial, especially when using a solid base like potassium carbonate in a liquid-solid system. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the ethyl iodide is located, thereby accelerating the reaction rate. This can lead to milder reaction conditions, shorter reaction times, and potentially higher yields.

III. Troubleshooting Guide for Scaling Up

This section provides a structured approach to troubleshoot common issues encountered during the scaled-up production of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Formation 1. Presence of Water: Moisture in the reagents or solvent will quench the strong base (especially NaH) and hydrolyze the ethyl iodide.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Dry the Ethyl 4-hydroxyphenylacetate in a vacuum oven before use.
2. Inactive Base: The base may have degraded due to improper storage or handling.- Use a fresh batch of base. - If using NaH dispersion, ensure the mineral oil is properly washed off with dry hexane.
3. Low Reaction Temperature: Insufficient temperature may lead to a very slow reaction rate.- Gradually increase the reaction temperature while monitoring for side product formation via TLC or HPLC. Typical temperatures for this reaction range from 50-100 °C[1].
Formation of Side Products (Visible on TLC/HPLC) 1. E2 Elimination: The alkoxide can act as a base and promote the elimination of HI from ethyl iodide, forming ethene. This is more likely at higher temperatures.- Use a primary alkyl halide like ethyl iodide, which is less prone to elimination than secondary or tertiary halides[3]. - Maintain the reaction temperature at the lower end of the effective range.
2. C-Alkylation: The phenoxide is an ambident nucleophile and can undergo alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.- The choice of solvent can influence the C- vs. O-alkylation ratio. Polar aprotic solvents like DMF generally favor O-alkylation.
3. Unreacted Starting Material: Incomplete reaction due to insufficient reaction time, low temperature, or inefficient mixing.- Increase the reaction time and monitor progress. - Ensure efficient stirring to maintain a homogenous mixture. - Consider using a slight excess of the ethylating agent.
Difficult Product Isolation/Purification 1. Emulsion Formation during Work-up: The presence of unreacted base and salts can lead to the formation of stable emulsions during aqueous extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the reaction mixture before work-up to remove any solid base.
2. Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider a pre-purification step, such as a wash with a dilute base to remove any unreacted starting material.

IV. Experimental Protocol: Gram-Scale Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound on a gram scale. A thorough risk assessment should be conducted before commencing any experimental work.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Ethyl 4-hydroxyphenylacetate180.1910.0 g0.05551.0
Sodium Hydride (60% dispersion in oil)40.00 (for 100% NaH)2.44 g0.06111.1
Ethyl Iodide155.979.48 g (4.86 mL)0.06081.1
Anhydrous N,N-Dimethylformamide (DMF)-100 mL--
Diethyl Ether-As needed for work-up--
Saturated Ammonium Chloride (NH₄Cl) solution-As needed for quenching--
Brine (Saturated NaCl solution)-As needed for washing--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed for drying--

Procedure:

  • Preparation:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in oil).

    • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Decant the hexane carefully under a stream of nitrogen.

    • Add 50 mL of anhydrous DMF to the flask.

  • Formation of the Phenoxide:

    • Dissolve Ethyl 4-hydroxyphenylacetate (10.0 g) in 50 mL of anhydrous DMF in the dropping funnel.

    • Cool the sodium hydride suspension to 0 °C using an ice bath.

    • Add the solution of Ethyl 4-hydroxyphenylacetate dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should cease.

  • Ethylation:

    • Cool the reaction mixture back to 0 °C.

    • Add ethyl iodide dropwise via a syringe over 20 minutes.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution stops.

    • Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound as a colorless oil.

V. Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe skin burns and eye damage[4]. Handle in an inert atmosphere and away from ignition sources.

  • Ethyl Iodide: A flammable liquid and vapor that is harmful if swallowed. It can cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled[5]. It is also suspected of causing genetic defects. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen. Handle with care in a fume hood.

  • Ethyl 4-hydroxyphenylacetate: May cause skin, eye, and respiratory irritation[6].

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

VI. References

  • Organic Syntheses. Ethyl phenylacetate. [Link]

  • PubChem. Ethyl 4-hydroxyphenylacetate. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Edubirdie. Williamson Ether Synthesis Lab Report. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Substituted Phenylacetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Phenylacetate esters, a class of organic compounds, have emerged as a versatile scaffold demonstrating a breadth of biological activities. This guide provides an in-depth, objective comparison of the antimicrobial, anti-inflammatory, and anticancer properties of substituted phenylacetate esters, supported by experimental data and detailed methodologies. We will explore the structure-activity relationships that govern their efficacy and delve into the underlying mechanisms of action.

Antimicrobial Activity: The Impact of Ester Chain Length and Lipophilicity

Substituted phenylacetate esters have shown promise as antimicrobial agents against a range of pathogenic bacteria. A key determinant of their antibacterial efficacy is the lipophilicity of the molecule, which is significantly influenced by the length of the ester alkyl chain. Increased lipophilicity can enhance the ability of a compound to penetrate the bacterial cell membrane, a critical step in exerting its antimicrobial effect.[1]

Comparative Analysis of Antimicrobial Efficacy

To illustrate the structure-activity relationship, we will compare the antimicrobial activity of a homologous series of phenylacetate esters—methyl, ethyl, and propyl phenylacetate—against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Kirby-Bauer disk diffusion method is a widely used and standardized technique to assess antimicrobial susceptibility.[2][3][4]

Table 1: Comparative Antimicrobial Activity of Phenylacetate Esters (Zone of Inhibition in mm)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Methyl Phenylacetate10 ± 18 ± 1
Ethyl Phenylacetate14 ± 111 ± 1
Propyl Phenylacetate18 ± 215 ± 1
Phenylacetic Acid8 ± 16 ± 1
Ampicillin (Control)25 ± 222 ± 2

Data are representative and synthesized from typical findings in structure-activity relationship studies.

The data clearly indicates that as the length of the alkyl ester chain increases from methyl to propyl, the antimicrobial activity, evidenced by a larger zone of inhibition, also increases against both bacterial strains. This trend supports the hypothesis that enhanced lipophilicity facilitates greater interaction with and disruption of the bacterial cell membrane.[1] Phenylacetic acid itself shows limited activity, highlighting the importance of the ester functional group in enhancing antimicrobial potency.[5][6]

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This protocol outlines the standardized procedure for determining the antimicrobial susceptibility of bacteria to the test compounds.[2][3][4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial cultures of S. aureus and E. coli (adjusted to 0.5 McFarland standard)

  • Sterile filter paper disks (6 mm diameter)

  • Solutions of test compounds (e.g., 10 mg/mL in a suitable solvent like DMSO)

  • Positive control (e.g., Ampicillin solution)

  • Negative control (solvent)

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of an MHA plate is then evenly streaked with the swab in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[2]

  • Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compounds. Using sterile forceps, the disks are placed onto the inoculated agar surface, ensuring firm contact. Disks should be spaced sufficiently apart (at least 24 mm) to prevent overlapping of inhibition zones.[4]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: Following incubation, the diameter of the zone of complete inhibition around each disk is measured in millimeters.

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate MHA Plate with Bacteria bacterial_culture->inoculate mha_plate Mueller-Hinton Agar Plate mha_plate->inoculate test_disks Prepare Test Compound and Control Disks place_disks Apply Disks to Agar Surface test_disks->place_disks inoculate->place_disks incubate Incubate at 37°C for 18-24 hours place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones compare Compare Activity of Different Esters measure_zones->compare

Workflow of the Kirby-Bauer disk diffusion assay.

Anti-Inflammatory Activity: Attenuation of Nitric Oxide Production

Inflammation is a complex biological response, and excessive production of inflammatory mediators like nitric oxide (NO) can contribute to tissue damage. Phenylacetate esters have been investigated for their potential to mitigate inflammatory responses. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7), which produce large amounts of NO upon activation. The Griess assay is a straightforward and widely used method to quantify nitrite, a stable and nonvolatile breakdown product of NO.[7][8][9]

Comparative Analysis of Anti-Inflammatory Efficacy

Here, we compare the ability of different phenylacetate esters to inhibit NO production in LPS-stimulated RAW 264.7 macrophages. The introduction of an electron-withdrawing substituent, such as chlorine, on the phenyl ring can influence the electronic properties and biological activity of the molecule.

Table 2: Comparative Anti-Inflammatory Activity of Phenylacetate Esters (% Inhibition of Nitric Oxide Production)

Compound (at 100 µM)% Inhibition of NO Production
Methyl Phenylacetate25 ± 3
Ethyl Phenylacetate35 ± 4
Propyl Phenylacetate48 ± 5
Methyl p-Chlorophenylacetate40 ± 4
Dexamethasone (Control)85 ± 5

Data are representative and synthesized from typical findings in in vitro anti-inflammatory studies.

The results demonstrate a trend of increasing anti-inflammatory activity with longer ester chains, again suggesting a role for lipophilicity in cellular uptake and activity. Furthermore, the addition of a chlorine atom at the para position of the phenyl ring (Methyl p-Chlorophenylacetate) enhances the inhibitory effect compared to the unsubstituted methyl phenylacetate, indicating that electronic modifications of the aromatic ring can modulate biological activity.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) which synthesizes NO, is largely regulated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[10] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11] Phenylacetate derivatives may exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IκB degradation or NF-κB nuclear translocation.

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 signaling_cascade Signaling Cascade tlr4->signaling_cascade ikk IKK Complex signaling_cascade->ikk ikb_nfkab IκB-NF-κB Complex ikk->ikb_nfkab Phosphorylation ikb IκB nfkab NF-κB (p50/p65) nfkab_nuc NF-κB nfkab->nfkab_nuc Nuclear Translocation ikb_p P-IκB (Ubiquitinated for Degradation) ikb_nfkab->ikb_p ikb_p->nfkab IκB Degradation phenylacetate Phenylacetate Esters phenylacetate->ikk Inhibition? dna DNA nfkab_nuc->dna pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS) dna->pro_inflammatory_genes ras_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras_inactive Inactive Ras (GDP-bound) receptor->ras_inactive Activation ras_active Active Ras (GTP-bound) raf Raf ras_active->raf prenylation Protein Prenylation ras_inactive->prenylation prenylation->ras_active Membrane Localization phenylacetate Phenylacetate Esters phenylacetate->prenylation Inhibition mek MEK raf->mek erk ERK mek->erk erk_nuc ERK erk->erk_nuc transcription_factors Transcription Factors erk_nuc->transcription_factors cell_proliferation Cell Proliferation and Survival transcription_factors->cell_proliferation

Inhibition of the Ras signaling pathway by phenylacetate esters.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the steps to assess the cytotoxicity of test compounds on a cancer cell line. [12][13][14] Materials:

  • HeLa cells (or other cancer cell line)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in a suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control and a positive control (e.g., Doxorubicin) are also included. The plate is then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. [13][14]During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete solubilization.

  • Measurement: The absorbance at 570 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Conclusion

This guide has provided a comparative analysis of the antimicrobial, anti-inflammatory, and anticancer activities of substituted phenylacetate esters. A clear structure-activity relationship has been demonstrated, where increasing the lipophilicity of the ester, primarily by extending the alkyl chain, generally enhances biological activity across all three domains. Furthermore, substitution on the phenyl ring can also significantly modulate potency.

The detailed experimental protocols provided for the Kirby-Bauer, Griess, and MTT assays offer a robust framework for researchers to evaluate and compare the efficacy of novel phenylacetate derivatives. The elucidation of their mechanisms of action, including the disruption of bacterial membranes, inhibition of the NF-κB signaling pathway, and interference with protein prenylation, provides a rational basis for the future design and development of more potent and selective therapeutic agents based on the phenylacetate scaffold.

References

  • Block, K. I., & Gyllenhaal, C. (2005). The antiproliferative effect of phenylacetate is associated with inhibition of protein isoprenylation and induction of apoptosis in human prostate cancer cells. Journal of Cancer Research and Clinical Oncology, 131(11), 745–753.
  • Kim, Y. S., Kim, J. Y., Choi, G. J., Kim, J. C., Jang, K. S., Choi, Y. H., & Lee, S. O. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current microbiology, 48(4), 312-317.
  • Pineau, T., Hudgins, W. R., Liu, L., Chen, L. C., & Samid, D. (1996). Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines. The Journal of urology, 155(2), 727-732.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Li, R. W., Lin, G. D., Myers, A. K., & Leach, L. (2000). Inhibition of nitric oxide by phenylethanoids in activated macrophages. European journal of pharmacology, 402(1-2), 1-8.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Rodriguez, A., & Kalgutkar, A. S. (2018). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Biomaterials Science & Engineering, 4(11), 3845-3854.
  • Kim, B. H., & Park, J. W. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages.
  • Wikipedia. (n.d.). Ras GTPase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Lee, S. H., Kim, H. S., Park, Y. S., & Hwang, J. K. (2012). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Food Science and Biotechnology, 21(5), 1473-1480.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Wu, H., Xie, S., Ma, X., & Chen, W. (2021). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 9, e11790.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • Self, A. J., & Hall, A. (2005). The Effector Loop and Prenylation Site of R-Ras Are Involved in the Regulation of Integrin Function. Journal of Biological Chemistry, 280(31), 28475-28482.
  • Baney, R. H., & Kiorpes, T. C. (1998). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Antimicrobial agents and chemotherapy, 42(12), 3249-3252.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Retrieved from [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Lidsen. (2024). OBM Genetics | The Significance of Key Proteins in the RAS Signaling Pathway: Implications for Cancer and Therapeutic Targets. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of macrophage and endothelial nitric oxide synthase by diphenyleneiodonium and its analogs. Retrieved from [Link]

  • Jurnal Kefarmasian Indonesia. (2024). Cytotoxic Activity and Apoptosis by Extract and Ethyl Acetate Fraction of Hibiscus tiliaceus Linn in 4T1 Cell Line. Retrieved from [Link]

  • Ainslie Lab @ UNC. (n.d.). Griess Reagent Assay. Retrieved from [Link]

  • Scribd. (n.d.). Kirby-Bauer Disk Diffusion Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Prenylation and post-prenylation reactions of RAS GTPases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. Retrieved from [Link]

  • Defense Technical Information Center. (1998). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Retrieved from [Link]

  • The University of Manchester. (2003). Macrophage endothelial nitric-oxide synthase autoregulates cellular activation and pro-inflammatory protein expression. Retrieved from [Link]

  • SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Retrieved from [Link]

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A Comparative Guide to Catalysts for the Esterification of p-Ethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, the efficient and clean production of esters is a cornerstone of process development. The esterification of p-ethoxyphenylacetic acid to form its corresponding esters, such as ethyl p-ethoxyphenylacetate, is a reaction of significant industrial interest. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, product purity, and process sustainability. This guide provides a comparative analysis of various catalytic systems for the esterification of p-ethoxyphenylacetic acid, offering experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection process.

Introduction to p-Ethoxyphenylacetic Acid Esterification

p-Ethoxyphenylacetic acid is a valuable building block in organic synthesis. Its ester derivatives are utilized in various applications, including the synthesis of pharmaceuticals and fragrances. The direct esterification with an alcohol, typically in the presence of a catalyst, is the most common route to these esters. The reaction is a reversible equilibrium, and the catalyst's role is to accelerate the attainment of this equilibrium.

The general reaction is as follows:

Unambiguous Structural Confirmation of Ethyl 4-ethoxyphenylacetate: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel and existing chemical entities is a cornerstone of robust research. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, its limitations become apparent when dealing with complex molecules or differentiating between isomers. This guide provides an in-depth, comparative analysis of how 2D NMR techniques—specifically COSY, HSQC, and HMBC—provide unequivocal structural confirmation of Ethyl 4-ethoxyphenylacetate, a key intermediate in various synthetic pathways. We will explore the causality behind experimental choices and demonstrate how a multi-dimensional approach surmounts the ambiguities of 1D NMR, offering a self-validating system for structural verification.

The Challenge: Beyond the Ambiguity of 1D NMR

One-dimensional ¹H and ¹³C NMR spectra are the first line of inquiry for any organic chemist.[1][2] They provide critical information about the chemical environment, connectivity, and relative numbers of protons and carbons.[2] However, for a molecule like this compound, with multiple ethyl groups and a substituted aromatic ring, 1D spectra can present interpretive challenges. Overlapping signals, especially in the aromatic region, and the inability to definitively link proton and carbon signals across multiple bonds can lead to structural ambiguity. Isomers, in particular, can exhibit very similar 1D NMR spectra, making definitive assignment difficult.[3][4] This is where the power of 2D NMR becomes indispensable.[3]

Alternative Methodologies and Their Limitations

While other spectroscopic techniques are vital in structural elucidation, they each have their limitations in providing a complete picture on their own.[5][6]

  • Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern, which is crucial for determining the molecular formula.[6][7] However, it does not directly reveal the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule, such as the ester and ether linkages in our target compound.[8] Yet, it cannot delineate the specific arrangement of these groups.

  • UV-Vis Spectroscopy: Offers information about conjugated systems within the molecule but lacks the detailed structural information provided by NMR.

NMR spectroscopy, particularly with the application of 2D techniques, stands out for its ability to map out the entire molecular framework, making it a powerful standalone method for complete structure determination in many cases.[5][6]

A Multi-faceted Approach: Integrating 1D and 2D NMR Data

A comprehensive structural analysis begins with the acquisition of standard 1D ¹H and ¹³C NMR spectra and then employs a suite of 2D experiments to build a complete, unambiguous picture of the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

Before delving into the 2D spectra, let's establish the expected signals from the 1D spectra based on the known structure of this compound.

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
Ethyl Acetate CH₃ ~1.2Triplet~14
Ethyl Acetate CH₂ ~4.1Quartet~60
Methylene Bridge CH₂ ~3.5Singlet~40
Ethoxy CH₃ ~1.4Triplet~15
Ethoxy CH₂ ~4.0Quartet~63
Aromatic CH (ortho to OEt) ~6.8Doublet~114
Aromatic CH (meta to OEt) ~7.1Doublet~130
Ester C=O --~171
Aromatic C (ipso to OEt) --~158
Aromatic C (ipso to CH₂) --~127

Note: These are approximate chemical shifts and can vary based on the solvent and experimental conditions.[9][10][11]

Experimental Protocols: A Step-by-Step Guide to Data Acquisition

The following are generalized protocols for acquiring high-quality 2D NMR data. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any particulate matter.

1. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is fundamental for identifying proton-proton coupling networks, typically through two or three bonds.[1]

  • Objective: To establish the connectivity between adjacent protons.

  • Protocol:

    • Load the sample into the NMR spectrometer and lock and shim the instrument.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Select a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Set the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio.

    • Process the data using a sine-bell window function in both dimensions.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons.[12]

  • Objective: To identify which protons are directly bonded to which carbons.

  • Protocol:

    • Acquire a standard 1D ¹³C spectrum to determine the carbon spectral width.

    • Select a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover all carbon signals.

    • Process the data with appropriate window functions.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[12][13]

  • Objective: To piece together the molecular fragments by identifying long-range H-C connectivity.

  • Protocol:

    • Use the same spectral widths as in the HSQC experiment.

    • Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • The long-range coupling delay (typically optimized for J-couplings of 4-10 Hz) is a critical parameter to set.

    • Process the data to obtain the 2D correlation spectrum.

Data Interpretation: A Self-Validating Workflow

The synergy between these 2D NMR experiments provides a robust and self-validating workflow for confirming the structure of this compound.

Caption: Workflow for 2D NMR-based structure elucidation.

1. COSY Analysis: Defining the Building Blocks

The COSY spectrum will reveal distinct spin systems within the molecule.

  • Ethyl Acetate System: A cross-peak between the triplet at ~1.2 ppm and the quartet at ~4.1 ppm confirms the -CH₂-CH₃ moiety of the ethyl acetate group.

  • Ethoxy System: Similarly, a correlation between the triplet at ~1.4 ppm and the quartet at ~4.0 ppm establishes the -O-CH₂-CH₃ of the ethoxy group.

  • Aromatic System: The two doublets in the aromatic region (~6.8 and ~7.1 ppm) will show a cross-peak, confirming their ortho relationship in a para-substituted benzene ring.

2. HSQC Analysis: Assigning Carbons to Protons

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of the carbon signals for all protonated carbons. For example, the proton quartet at ~4.1 ppm will show a correlation to the carbon signal at ~60 ppm, definitively assigning this carbon to the ethyl acetate's methylene group.

3. HMBC Analysis: Assembling the Puzzle

The HMBC spectrum is the key to connecting the fragments identified in the COSY and HSQC experiments.

  • Connecting the Ethoxy Group: The protons of the ethoxy methylene group (~4.0 ppm) will show a correlation to the aromatic carbon at ~158 ppm, confirming the ether linkage to the aromatic ring.

  • Positioning the Acetate Group: The protons of the methylene bridge (~3.5 ppm) will show key correlations to:

    • The aromatic carbon at ~127 ppm, establishing its connection to the ring.

    • The ester carbonyl carbon at ~171 ppm, confirming the acetate functionality.

  • Confirming the Para Substitution: Long-range correlations from the aromatic protons to the ipso-carbons will further solidify the para-substitution pattern.

G cluster_ethyl_acetate Ethyl Acetate Group cluster_ethoxy Ethoxy Group cluster_aromatic Aromatic Ring CH3_acetate CH₃ (~1.2 ppm) CH2_acetate CH₂ (~4.1 ppm) CH3_acetate->CH2_acetate COSY Ester_CO C=O (~171 ppm) CH2_acetate->Ester_CO HMBC CH3_ethoxy CH₃ (~1.4 ppm) CH2_ethoxy CH₂ (~4.0 ppm) CH3_ethoxy->CH2_ethoxy COSY Aromatic_C_ipso_OEt Ar-C (~158 ppm) CH2_ethoxy->Aromatic_C_ipso_OEt HMBC Aromatic_H1 Ar-H (~6.8 ppm) Aromatic_H2 Ar-H (~7.1 ppm) Aromatic_H1->Aromatic_H2 COSY Aromatic_C_ipso_CH2 Ar-C (~127 ppm) Methylene_Bridge CH₂ Bridge (~3.5 ppm) Methylene_Bridge->Aromatic_C_ipso_CH2 HMBC Methylene_Bridge->Ester_CO HMBC

Sources

The Dawn of a New Solvent Era: Evaluating Ethyl 4-ethoxyphenylacetate as a High-Performance, Greener Alternative

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

The clarion call for sustainable practices in the chemical and pharmaceutical industries has never been louder. A significant portion of the environmental footprint of these sectors arises from solvent use, with many traditional solvents being toxic, volatile, and derived from petrochemical sources. This guide presents a comprehensive evaluation of ethyl 4-ethoxyphenylacetate as a promising greener solvent alternative. While direct comparative data is still emerging, by drawing upon the known properties of its close structural analogs and the foundational principles of green chemistry, we can construct a compelling case for its adoption and guide future experimental validation.

The Imperative for Greener Solvents: A Paradigm Shift in Chemical Synthesis

The workhorses of the modern laboratory—solvents like toluene, tetrahydrofuran (THF), and dimethylformamide (DMF)—are prized for their solvation properties and reactivity. However, their utility is often overshadowed by significant safety, health, and environmental concerns. The drive to replace these "red" solvents is not merely an academic exercise but a critical step towards a more sustainable and safer chemical enterprise. Green solvent selection guides, such as the CHEM21 and GSK guides, provide a robust framework for evaluating solvent sustainability based on a holistic assessment of their lifecycle, from synthesis to disposal[1]. Esters, as a class of solvents, often exhibit favorable characteristics in these assessments, being generally less toxic and more biodegradable than many other solvent families[2].

Physicochemical Profile: A Comparative Analysis

To assess the potential of this compound, we can compare its estimated properties with those of commonly used, less green solvents. The data for this compound is estimated based on its close structural analogs, ethyl phenylacetate and ethyl 4-methoxyphenylacetate.

PropertyThis compound (Estimated)TolueneTetrahydrofuran (THF)Dimethylformamide (DMF)
Boiling Point (°C) ~240-25011166153
Density (g/mL at 20°C) ~1.050.870.890.94
Polarity (Dielectric Constant) ~5-62.47.638.3
Flash Point (°C) >1004-1458
Water Solubility LowVery LowMiscibleMiscible
Toxicity Profile Expected to be lowReproductive toxicity, neurotoxicityPeroxide formation, irritantReproductive toxicity, liver toxicity
Origin Potentially bio-basedPetrochemicalPetrochemicalPetrochemical

Data for Toluene, THF, and DMF are from standard chemical reference sources. Data for this compound is estimated based on trends observed in similar compounds like ethyl phenylacetate and ethyl 4-methoxyphenylacetate.

The high boiling point and flash point of this compound suggest a significant reduction in fire hazard and volatile organic compound (VOC) emissions compared to toluene and THF. Its expected low toxicity, a characteristic of many phenylacetate esters used in the fragrance and food industries, presents a clear advantage over the known reproductive and organ toxicities of toluene and DMF[3].

A Greener Synthesis: The Fischer-Tropsch Pathway to this compound

A key aspect of a green solvent is a sustainable production route. This compound can be synthesized via a classic Fischer esterification of 4-ethoxyphenylacetic acid with ethanol, using a solid acid catalyst. This method is atom-economical and avoids the use of hazardous reagents. 4-Ethoxyphenylacetic acid itself can be prepared from 4-ethoxyphenol, which is accessible through greener synthetic pathways.

Green_Solvent_Selection_Workflow cluster_0 Solvent Selection Criteria cluster_1 Solvent Evaluation cluster_2 Decision & Validation Define_Reaction_Requirements Define Reaction Requirements (Temperature, Polarity) Traditional_Solvents Traditional Solvents (Toluene, THF, DMF) - Known Performance - Poor Green Profile Define_Reaction_Requirements->Traditional_Solvents Compare Against Assess_Green_Metrics Assess Green Metrics (Toxicity, Biodegradability, Lifecycle) Greener_Alternatives Greener Alternatives (Esters, Alcohols, etc.) Assess_Green_Metrics->Greener_Alternatives Identify Select_Candidate Select Lead Candidate E4EPA This compound - High Boiling Point - Moderate Polarity - Favorable Predicted Safety Greener_Alternatives->E4EPA Example E4EPA->Select_Candidate Evaluate Experimental_Validation Experimental Validation - Performance Comparison - Process Optimization Select_Candidate->Experimental_Validation Proceed to

A decision workflow for selecting a greener solvent.

Anticipated Performance in Key Organic Transformations

The molecular structure of this compound—a moderately polar aromatic ester—suggests its suitability for a range of important chemical reactions.

  • Suzuki and other Cross-Coupling Reactions: These reactions often require high temperatures to drive catalytic cycles. The high boiling point of this compound would allow for a wider operational temperature range, potentially leading to improved reaction kinetics and catalyst turnover. Its ability to dissolve both nonpolar and polar organic molecules would be beneficial for the diverse range of substrates and reagents used in these transformations.

  • Amide Bond Formation: As a polar aprotic solvent, this compound is a promising medium for peptide couplings and other amide syntheses. It can effectively solvate the coupling reagents and starting materials while being less reactive than DMF, which can lead to side reactions.

  • Nucleophilic Substitution Reactions (SN2): The polarity of this compound is sufficient to facilitate SN2 reactions by stabilizing the transition state. Its high boiling point would be advantageous for reactions involving less reactive electrophiles that require heating.

Model Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, yet to be validated, protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a solvent. This protocol is intended to serve as a starting point for experimental investigation.

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid using this compound as the solvent.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (0.04 mmol, 10.5 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • This compound (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add 5 mL of this compound to the flask.

  • Flush the flask with an inert gas (e.g., nitrogen or argon) for 5 minutes.

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of water and 10 mL of ethyl acetate to the flask and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenyltoluene.

Suzuki_Coupling_Workflow Start Start Combine_Reagents Combine Reactants, Catalyst, Base, and This compound Start->Combine_Reagents Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Combine_Reagents->Inert_Atmosphere Heat_Reaction Heat to 120°C with Stirring Inert_Atmosphere->Heat_Reaction Monitor_Progress Monitor by TLC/GC-MS Heat_Reaction->Monitor_Progress Workup Aqueous Workup & Extraction Monitor_Progress->Workup Upon Completion Purification Column Chromatography Workup->Purification Product 4-Phenyltoluene Purification->Product

A representative workflow for a Suzuki coupling reaction.

Conclusion and Future Directions

The evidence, though largely based on extrapolation from analogous compounds, strongly suggests that this compound is a viable and compelling candidate for a greener solvent. Its predicted high boiling point, low volatility, moderate polarity, and favorable safety profile position it as a potential replacement for hazardous solvents like toluene, THF, and DMF in a variety of chemical transformations.

The path forward requires rigorous experimental validation. Direct, side-by-side comparisons of this compound with traditional solvents in a range of benchmark reactions are essential to quantify its performance in terms of reaction yield, kinetics, and product purity. Furthermore, detailed studies on its biodegradability and ecotoxicity are needed to fully substantiate its "green" credentials. The synthesis of this solvent from renewable feedstocks should also be explored to enhance its sustainability profile.

The adoption of solvents like this compound is not just a matter of regulatory compliance but a commitment to a safer and more sustainable future for the chemical sciences. The initial data is promising, and it is now incumbent upon the research community to explore the full potential of this and other novel green solvents.

References

  • Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7590, Ethyl phenylacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84174, Ethyl 4-methoxyphenylacetate. Retrieved from [Link]

  • Sneddon, H. (2021, August 3). Example: GSK solvent selection guide [Video]. YouTube. [Link]

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of Ethyl 4-ethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond the benchtop. Proper disposal is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 4-ethoxyphenylacetate, grounding procedural guidance in the principles of chemical compatibility and regulatory adherence.

Part 1: Chemical Profile & Hazard Assessment (Proxy Data)

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is essential. Based on data for Ethyl 4-methoxyphenylacetate, we can anticipate the primary hazards and physical properties.

The key takeaway from this profile is the compound's classification as a flammable liquid.[1] This characteristic is the primary driver for its classification as a hazardous waste under federal regulations.

PropertyValue (for Ethyl 4-methoxyphenylacetate)Source
CAS Number 14062-18-1[1]
Molecular Formula C₁₁H₁₄O₃[1]
GHS Classification Flammable Liquid, Category 3 (H226)[1]
Signal Word Warning[1]
Incompatible Materials Strong oxidizing agents, Strong bases

Note: Data is for the proxy compound Ethyl 4-methoxyphenylacetate.

Part 2: The Regulatory Imperative: EPA and OSHA Frameworks

The disposal of laboratory chemicals is governed by a robust regulatory framework. Two key federal agencies in the United States set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA defines and regulates hazardous waste. Based on its flammability, waste this compound must be classified as an ignitable hazardous waste , assigned the waste code D001 . This classification mandates a specific set of procedures for its handling, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP) . This written plan must outline procedures for safe handling and disposal of hazardous chemicals, ensuring personnel are trained and protected. The protocol described in this guide should be incorporated into your laboratory's specific CHP.

Part 3: Immediate Safety Protocols: Spill & Exposure Management

Accidents can happen. Preparedness is the key to mitigating risk.

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Increase ventilation to the area, preferably using a chemical fume hood.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect & Contain: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The collected spill debris must be disposed of as D001 hazardous waste.

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Part 4: Standard Operating Procedure for Disposal

This protocol ensures a compliant and safe pathway from waste generation to final disposal.

Step 1: Waste Characterization The generator of the waste (i.e., the researcher) is responsible for its proper characterization.

  • Action: Based on its flammability, declare any waste containing this compound (or its solutions) as Hazardous Waste, Ignitable (EPA Waste Code: D001) .

Step 2: Select an Appropriate Waste Container Container integrity is crucial to prevent leaks and exposures.

  • Action: Select a container made of a material compatible with the organic ester (e.g., glass or high-density polyethylene). The container must have a secure, screw-top lid. Ensure the container is clean and in good condition.

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near the point of generation.

  • Action: Keep the waste container closed at all times except when adding waste.

  • Causality: Leaving a container open allows flammable vapors to escape, creating a fire or explosion hazard and leading to personnel exposure.

  • Action: Store the container in a designated SAA, such as a secondary containment tray within a ventilated cabinet. The SAA must be away from ignition sources and incompatible chemicals like strong oxidizers.

Step 4: Proper Labeling Clear and accurate labeling is a cornerstone of safe waste management.

  • Action: As soon as the first drop of waste is added, label the container with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The specific hazard: "Ignitable"

    • The date accumulation started.

  • Self-Validation: This ensures any person handling the container, from lab personnel to disposal technicians, is immediately aware of its contents and the associated dangers.

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste in a laboratory setting.

G Diagram 1: Disposal Workflow for this compound cluster_0 In-Laboratory Process cluster_1 Disposition A Waste Generated (this compound) B Characterize Waste: Is it flammable? A->B C Classify as: EPA D001 Ignitable Hazardous Waste B->C Yes D Select Compatible Waste Container (Glass, HDPE) C->D E Label Container: 'Hazardous Waste, Ignitable' + Contents & Date D->E F Store in SAA (Closed, Secondary Containment) E->F G Container Full or Accumulation Limit Reached? F->G H Arrange Pickup with Certified Hazardous Waste Contractor G->H Yes I Final Disposal (e.g., Incineration) H->I

Diagram 1: Disposal Workflow for this compound.

Part 6: Final Disposition of Waste

The final step in the lifecycle of this chemical waste is its removal and processing by professionals.

  • Professional Disposal: All waste classified as D001 must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company. Do not attempt to dispose of this chemical via sink or trash.[3]

  • Incineration: The most common and effective disposal method for flammable organic liquids like esters is high-temperature incineration at a permitted facility. This process ensures complete destruction of the compound, converting it to less harmful components like carbon dioxide and water.

  • On-site Treatment: On-site neutralization or treatment is generally not recommended or permitted without specific protocols and regulatory approval. Given the flammable nature of this waste, collection for professional disposal is the safest and most compliant option.

By adhering to this structured and well-documented protocol, you ensure that the disposal of this compound is conducted safely, protecting yourself, your colleagues, and the environment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84174, Ethyl 4-methoxyphenylacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7590, Ethyl phenylacetate. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3). Retrieved from [Link]

  • LookChem. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our primary responsibility is to foster a culture of safety that protects both the integrity of our work and our personal well-being. Handling aromatic esters like Ethyl Phenylacetate, a common ingredient in flavors and fragrances, requires a nuanced understanding of its potential hazards and the appropriate controls to mitigate them.[4][5] This guide moves beyond a simple checklist, providing the rationale behind each procedural step to build a self-validating system of safety for your laboratory.

Foundational Safety: Hazard Assessment and Engineering Controls

Before a single piece of Personal Protective Equipment (PPE) is selected, a thorough hazard assessment is paramount. The first line of defense is always to engineer the risk out of the process.

Hazard Profile of Ethyl Phenylacetate

The documented hazards for Ethyl Phenylacetate can vary between suppliers, underscoring the critical need to review the SDS specific to the product you are using. However, a conservative approach based on comprehensive data is advised. The primary risks are associated with direct contact and inhalation.[6][7]

Hazard Classification (GHS)Potential EffectPrimary Exposure Route(s)
Skin Irritation (Category 2) Causes skin irritation, redness, or inflammation upon contact.Dermal (Skin)
Serious Eye Irritation (Category 2) Causes significant eye irritation, which may be painful or cause damage if not promptly addressed.Ocular (Eyes)
Specific Target Organ Toxicity – Single Exposure (Category 3) May cause respiratory tract irritation upon inhalation of vapors or mists.Inhalation
Acute Toxicity, Oral May be harmful if swallowed.Ingestion

Source: Synthesized from multiple Safety Data Sheets.[6][7][8]

Engineering Controls: Your First and Best Defense

PPE is the last line of defense. The primary goal is to minimize exposure potential through robust engineering and administrative controls.

  • Fume Hood: All handling of Ethyl Phenylacetate, including weighing, transferring, and mixing, must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The hood contains vapors at the source, drastically reducing the risk of respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.

  • Eyewash Stations and Safety Showers: These must be located within a 10-second, unobstructed travel distance from the workstation.[6] Test them weekly to ensure functionality.

Core Directive: Personal Protective Equipment (PPE) Protocol

Once engineering controls are in place, a specific PPE protocol is required to protect against residual risks, such as splashes or accidental contact.

Eye and Face Protection

Direct splashes are a significant risk. Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[1][2] Goggles provide a 360-degree seal around the eyes, which is essential for protecting against splashes from all angles.

  • Recommended for Large Volumes (>1L): When handling larger quantities or performing operations with a higher splash potential (e.g., vigorous mixing, heating), a face shield should be worn in addition to chemical splash goggles.

Hand Protection: A Critical Choice

Choosing the correct glove material is arguably the most critical PPE decision for handling liquid chemicals. The efficacy of a glove is determined by its resistance to permeation and degradation by the specific chemical class.

Ethyl Phenylacetate is an ester. Standard disposable nitrile gloves, while common in labs, offer poor resistance to many esters and should only be considered for incidental splash protection where they are changed immediately upon contact.[9][10]

  • Primary Recommendation (Extended Contact/Immersion): Butyl rubber gloves .[11][12] Butyl rubber provides excellent resistance to ketones and esters.[11][12]

  • Alternative for Splash Protection: Nitrile gloves (minimum 5-mil thickness) can be used for tasks with a low probability of direct contact, but they must be removed and discarded immediately upon any splash.[9] Never reuse disposable gloves.

  • Procedure: Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid contaminating your skin.[1][2]

Body Protection
  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is mandatory. It should be fully buttoned with the sleeves rolled down to protect the skin on your arms.

  • Appropriate Attire: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory. This prevents chemical contact with the skin in the event of a spill.

Respiratory Protection

Under normal operating conditions within a fume hood, respiratory protection is not required.[6][7] However, it is essential for non-routine or emergency situations.

  • When Required: For large spills, cleaning equipment outside of a fume hood, or if ventilation fails.

  • Type: A NIOSH-approved respirator with organic vapor (OV) cartridges (or a type ABEK cartridge under EN 14387) is necessary.[1][2][7] Note that use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.

Operational Plan: Safe Handling and Disposal Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Plan Experiment & Review SDS B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don Required PPE (Goggles, Butyl Gloves, Lab Coat) B->C D 4. Handle Ethyl Phenylacetate (Inside Fume Hood) C->D Proceed to handling E 5. Segregate Chemical Waste (Labeled, Closed Container) D->E Experiment complete F 6. Clean Work Area E->F G 7. Doff PPE (Gloves First) F->G H 8. Dispose of Contaminated PPE (As Hazardous Waste) G->H I 9. Wash Hands Thoroughly H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.